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  • Product: 1-methyl-1H-pyrazole-4-sulfonamide
  • CAS: 88398-68-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Characterization of 1-Methyl-1H-Pyrazole-4-Sulfonamide

This technical guide provides an in-depth spectroscopic characterization of 1-methyl-1H-pyrazole-4-sulfonamide , a critical scaffold in medicinal chemistry often utilized as a bioisostere for benzene sulfonamides in COX-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic characterization of 1-methyl-1H-pyrazole-4-sulfonamide , a critical scaffold in medicinal chemistry often utilized as a bioisostere for benzene sulfonamides in COX-2 inhibitors and antimicrobial agents.

Executive Summary & Structural Framework

The 1-methyl-1H-pyrazole-4-sulfonamide moiety (CAS: 88398-68-9) represents a polar, electron-deficient aromatic system. Unlike its benzene analogs, the pyrazole ring introduces distinct dipole moments and hydrogen-bonding capabilities. Accurate characterization requires understanding the electronic influence of the N-methyl group (electron-donating by induction) versus the sulfonamide group at the C4 position (strongly electron-withdrawing).

Chemical Identity[1][2]
  • IUPAC Name: 1-methylpyrazole-4-sulfonamide[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 161.18 g/mol

  • Monoisotopic Mass: 161.0259 Da

Synthesis & Sample Preparation

To ensure spectral integrity, one must understand the synthesis origin, as common impurities (regioisomers or hydrolyzed sulfonic acids) can mimic signal patterns.

Synthesis Workflow

The standard industrial route involves the electrophilic aromatic substitution of 1-methylpyrazole using chlorosulfonic acid, followed by ammonolysis.

Synthesis Start 1-Methylpyrazole Step1 Chlorosulfonation (ClSO3H, 0-60°C) Start->Step1 Inter Intermediate: Sulfonyl Chloride Step1->Inter Step2 Ammonolysis (NH4OH or NH3/THF) Inter->Step2 Final 1-Methyl-1H-pyrazole- 4-sulfonamide Step2->Final

Figure 1: Standard synthetic pathway. Note that the C4 position is electronically favored for electrophilic attack, minimizing regioisomeric byproducts.

Sample Preparation for Spectroscopy[3][4]
  • NMR: Dissolve 5–10 mg in DMSO-d

    
     .
    
    • Why: Chloroform-d (CDCl

      
      ) often leads to broad or invisible sulfonamide (-SO
      
      
      
      NH
      
      
      ) proton peaks due to rapid exchange or poor solubility. DMSO-d
      
      
      stabilizes these protons via hydrogen bonding, appearing as a distinct singlet.
  • IR: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid.

  • Mass Spec: Dissolve in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.

Spectroscopic Data Analysis[5][6]

A. Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by the asymmetry introduced by the N-methyl group, rendering the H3 and H5 protons chemically non-equivalent.

H NMR Data (400 MHz, DMSO-d

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
N-CH

3.86 – 3.89Singlet (s)3HDiagnostic methyl on nitrogen; deshielded relative to C-Me.
-SO

NH

7.20 – 7.30Broad Singlet (br s)2HExchangeable. Chemical shift varies with concentration/water content.
H-3 7.75 – 7.80Singlet (s)1HAdjacent to the sulfonamide but further from N-Me.
H-5 8.20 – 8.25Singlet (s)1HMost deshielded aromatic proton due to proximity to N-1 and sulfonamide.

*Note: While often appearing as singlets, H3 and H5 may show small coupling (


 Hz) in high-resolution fields.

C NMR Data (100 MHz, DMSO-d

)
  • 39.5 ppm: N-C H

    
     (Often obscured by DMSO solvent septet; look for distinct peak).
    
  • 124.0 ppm: C -4 (Quaternary, attached to Sulfur).

  • 132.5 ppm: C -5 (Adjacent to N-Me).

  • 138.0 ppm: C -3 (Adjacent to N-unsubstituted).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sulfonyl group vibrations. The "Tongues and Swords" diagnostic approach confirms the primary amine and the sulfone.

Wavenumber (cm

)
Vibration ModeIntensityNotes
3350, 3260 N-H Stretch (Sym/Asym)MediumDoublet characteristic of primary sulfonamide (-NH

).
3120 C-H Stretch (Ar)WeakPyrazole ring C-H.
1340 – 1360 O=S=O Stretch (Asym)StrongCritical Diagnostic. "Sword-like" sharp peak.
1150 – 1170 O=S=O Stretch (Sym)StrongCritical Diagnostic.
1550 – 1600 C=N / C=C Ring StretchMediumPyrazole skeletal vibrations.
C. Mass Spectrometry (ESI-MS)

In Electrospray Ionization (Positive Mode), the molecule protonates readily at the pyridinic nitrogen (N2).

  • Observed Ion:

    
    
    
  • Adducts:

    
    
    
Fragmentation Pathway (MS/MS)

The fragmentation usually involves the ejection of the stable sulfur dioxide molecule or the loss of the amino group.

MassSpec Parent Parent Ion [M+H]+ m/z 162 Frag1 Loss of NH3 [M+H - 17]+ m/z 145 Parent->Frag1 - NH3 Frag2 Loss of SO2 (Rearrangement) m/z ~98 Parent->Frag2 - SO2 Frag3 Methyl-Pyrazole Cation m/z 81 Frag2->Frag3

Figure 2: Proposed fragmentation pattern for structural confirmation. The stability of the pyrazole ring often preserves the N-N bond until high collision energies are applied.

Quality Control & Troubleshooting

When analyzing data for this compound, researchers frequently encounter specific artifacts.

  • The "Water" Peak in DMSO:

    • Observation: A sharp signal at 3.33 ppm in

      
      H NMR.
      
    • Impact: Can integrate incorrectly if the N-Me group (3.89 ppm) is not resolved.

    • Solution: Dry the sample or use a water-suppression pulse sequence if quantifying.

  • Sulfonic Acid Hydrolysis:

    • Observation: Disappearance of the NH

      
       doublet in IR (3300 cm
      
      
      
      ) and appearance of a broad OH stretch (2500-3000 cm
      
      
      ).
    • Cause: Moisture exposure during storage converts the sulfonamide back to sulfonic acid.

    • Remedy: Recrystallize from Ethanol/Water.[2]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13342789, 1-Methyl-1H-pyrazole-4-sulfonamide. Retrieved from [Link]

  • Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for general IR/NMR assignments).

Sources

Exploratory

A Technical Guide to the Proposed Mechanisms of Action of 1-methyl-1H-pyrazole-4-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: A Scaffolding-Based Approach to Mechanistic Discovery The pyrazole sulfonamide moiety is a cornerstone pharmacophore in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Scaffolding-Based Approach to Mechanistic Discovery

The pyrazole sulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, serving as the structural foundation for a diverse array of pharmacologically active agents.[1][2] While the specific compound, 1-methyl-1H-pyrazole-4-sulfonamide , is not extensively characterized in publicly accessible literature, its core structure strongly suggests a high probability of interaction with well-established enzyme families. The inherent structural diversity and synthetic tractability of the pyrazole scaffold allow for the fine-tuning of pharmacological properties, making it a highly attractive framework for drug design.[3]

This guide eschews a speculative narrative. Instead, it presents a robust, evidence-based framework for investigating the mechanism of action (MoA) of 1-methyl-1H-pyrazole-4-sulfonamide. We will proceed from a position of high scientific probability, focusing on the two most prominent biological targets for this structural class: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs) . This document provides the theoretical underpinning for each proposed mechanism, supported by authoritative citations, and furnishes detailed, field-validated experimental protocols to enable researchers to systematically validate these hypotheses.

Proposed Mechanism I: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The structural similarity of the pyrazole sulfonamide core to celebrated non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib makes COX-2 inhibition a primary and compelling hypothesis.[4][5][6]

Causality and Biological Rationale

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is elevated in inflammatory states.[8] Selective inhibition of COX-2 is a validated therapeutic strategy to achieve anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5][9]

Celecoxib, a diaryl-substituted pyrazole containing a sulfonamide group, achieves its selectivity by binding to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[7] It is highly probable that 1-methyl-1H-pyrazole-4-sulfonamide engages with the COX-2 active site in a similar manner, with the sulfonamide moiety being a key interacting group.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The following diagram illustrates the inflammatory cascade and the proposed point of intervention for a COX-2 inhibitor like 1-methyl-1H-pyrazole-4-sulfonamide.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Isomerized to Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) InflammatoryStimuli->PLA2 Activates PLA2->MembranePhospholipids Cleaves Inhibitor 1-methyl-1H-pyrazole- 4-sulfonamide Inhibitor->COX2 Inhibits

Caption: Sulfonamide inhibitor coordinating to the active site zinc ion of Carbonic Anhydrase.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol uses a stopped-flow instrument to measure the inhibition of CO₂ hydration.

  • Objective: To determine the inhibition constants (Kᵢ) of 1-methyl-1H-pyrazole-4-sulfonamide against various hCA isoforms (e.g., hCA I, II, IX, XII).

  • Materials:

    • Purified recombinant human CA isoforms.

    • Test compound and Acetazolamide (standard CA inhibitor control).

    • HEPES or MOPS buffer.

    • pH indicator (e.g., p-Nitrophenol).

    • CO₂-saturated water.

    • Stopped-flow spectrophotometer.

  • Methodology:

    • The assay measures the enzyme-catalyzed hydration of CO₂, which causes a drop in pH, monitored by the change in absorbance of a pH indicator.

    • Equilibrate two syringes in the stopped-flow instrument at a constant temperature (e.g., 25°C).

    • Syringe A: Contains buffer, the specific CA isoform, the pH indicator, and the test compound at various concentrations.

    • Syringe B: Contains CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The reaction starts, and the change in absorbance (due to the pH drop) is recorded over a short time frame (milliseconds to seconds).

    • The initial rates of reaction are determined from the slope of the absorbance curve.

    • Inhibition constants (Kᵢ) are calculated by fitting the data of enzyme activity versus inhibitor concentration to the Morrison equation for tight-binding inhibitors.

  • Data Interpretation & Validation:

    • The Kᵢ value represents the affinity of the inhibitor for the enzyme. Lower Kᵢ values indicate more potent inhibition.

    • Comparing Kᵢ values across different CA isoforms reveals the selectivity profile of the compound.

    • The results must be validated against the known inhibition profile of Acetazolamide.

The Influence of N-Methylation: A SAR Perspective

The key structural difference between the parent scaffold and the topic compound is the methyl group at the N1 position of the pyrazole ring. This substitution can have significant consequences:

  • Potency & Selectivity: Methylation can alter the electronic properties and steric profile of the molecule, potentially enhancing or diminishing its binding affinity for a target. For instance, in a series of pyrazole-based benzene sulfonamides, the presence of a methyl group was found to favorably influence enzyme inhibition in some contexts. [10]* Physicochemical Properties: The N-methyl group generally increases lipophilicity, which can affect cell permeability and oral absorption. It also blocks a potential hydrogen bond donor site, which can alter solubility and binding interactions.

  • Metabolic Stability: The N1 position of a pyrazole ring can be a site of metabolism. Methylating this position can block metabolic attack, potentially increasing the compound's half-life.

Quantitative Data Summary

Researchers should aim to populate a data table like the one below to build a clear mechanistic profile for the compound.

Target EnzymeAssay TypeEndpoint1-methyl-1H-pyrazole-4-sulfonamideControl (e.g., Celecoxib)Control (e.g., Acetazolamide)
Human COX-1 ColorimetricIC₅₀ (nM)Experimental Value>10,000Experimental Value
Human COX-2 ColorimetricIC₅₀ (nM)Experimental Value~200Experimental Value
Human CA I Stopped-FlowKᵢ (nM)Experimental ValueN/A~250
Human CA II Stopped-FlowKᵢ (nM)Experimental ValueN/A~12
Human CA IX Stopped-FlowKᵢ (nM)Experimental ValueN/A~25
Human CA XII Stopped-FlowKᵢ (nM)Experimental ValueN/A~6

Workflow for Mechanistic Validation

The logical progression from initial hypothesis to cellular validation is critical.

Workflow Start Hypothesis: Compound inhibits COX-2 and/or CAs Screening In Vitro Enzymatic Assays (COX-1/2, CA Isoforms) Start->Screening Data Determine IC₅₀ / Kᵢ and Selectivity Index Screening->Data CellAssay Cell-Based Assays (e.g., PGE₂ release, pH regulation) Data->CellAssay If potent/selective Conclusion Confirm Primary MoA and Cellular Efficacy CellAssay->Conclusion

Sources

Foundational

An In-depth Technical Guide to the In Vitro Antiproliferative Activity of Pyrazole Sulfonamides

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and scientific rationale for evaluating the in vitro antiproliferative activity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and scientific rationale for evaluating the in vitro antiproliferative activity of pyrazole sulfonamides. We will delve into the core mechanisms of action, provide field-proven experimental protocols, and discuss the interpretation of key data in the context of anticancer drug discovery.

Introduction: The Rationale for Pyrazole Sulfonamides in Oncology Research

The pursuit of novel anticancer agents with high efficacy and minimal side effects is a central goal in medicinal chemistry.[1] Heterocyclic compounds are a cornerstone of this research, with the pyrazole nucleus being a particularly versatile scaffold.[2][3] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

The sulfonamide moiety is another prominent structural motif, or pharmacophore, found in numerous pharmaceutically active compounds.[1][4] The strategic combination of the pyrazole ring and a sulfonamide group into a single molecular entity has emerged as a promising strategy for developing potent and selective anticancer agents.[5][6] These hybrid molecules have demonstrated the ability to interact with various biological targets within cancer cells, leading to the inhibition of proliferation and the induction of cell death.[7] This guide focuses on the essential in vitro techniques used to characterize and validate the antiproliferative effects of this important class of compounds.

Synthetic Strategy: A Glimpse into Compound Generation

While this guide centers on biological evaluation, a foundational understanding of the synthesis is crucial for context. A common and facile method for synthesizing pyrazole sulfonamide derivatives involves the reaction of a pyrazole-4-sulfonyl chloride intermediate with a selected amine.[1][4]

A typical synthesis workflow is as follows:

  • Formation of the Pyrazole Ring: The core pyrazole structure, such as 3,5-dimethyl-1H-pyrazole, can be synthesized through a condensation reaction, for instance, by coupling pentane-2,4-dione with hydrazine hydrate.[1][4]

  • Sulfonylation: The pyrazole ring is then subjected to a reaction with a sulfonating agent (e.g., chlorosulfonic acid) to produce the key intermediate, pyrazole-4-sulfonyl chloride.

  • Coupling Reaction: The pyrazole-4-sulfonyl chloride is then reacted with a primary or secondary amine in a suitable solvent like dichloromethane, often in the presence of a base, to yield the final pyrazole sulfonamide derivative.[1][4]

The identity and purity of the synthesized compounds are rigorously confirmed using analytical techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and mass spectrometry.[8]

Core Mechanisms of Antiproliferative Action

Pyrazole sulfonamides exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach can be advantageous in overcoming the drug resistance that plagues many conventional chemotherapies.[1] Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[2][6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which pyrazole sulfonamides eliminate cancer cells.[2][6] This process is tightly regulated by a balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). Many active pyrazole sulfonamide compounds have been shown to disrupt this balance by up-regulating Bax and down-regulating Bcl-2, leading to the activation of caspases and the execution of the apoptotic program.[9]

PS Pyrazole Sulfonamide Bcl2 Bcl-2 (Anti-Apoptotic) PS->Bcl2 inhibits Bax Bax (Pro-Apoptotic) PS->Bax activates Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito Casp Caspase Cascade Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Figure 1: Simplified pathway of apoptosis induction by pyrazole sulfonamides.
Cell Cycle Arrest

Uncontrolled cell division is a hallmark of cancer. Pyrazole sulfonamides can intervene in this process by causing cell cycle arrest, which prevents the cancer cells from progressing through the division cycle and replicating.[6] This is often observed as an accumulation of cells in the G0/G1 or S phases of the cell cycle.[10] By halting cell division, these compounds provide a window for other cell death mechanisms, like apoptosis, to take effect.

Inhibition of Key Kinases and Enzymes

The pyrazole scaffold is a privileged structure for designing inhibitors of various enzymes crucial for cancer cell survival and proliferation.[7] Certain pyrazole sulfonamide derivatives have been developed as potent inhibitors of targets such as:

  • Carbonic Anhydrase IX (CA IX): An enzyme overexpressed in many hypoxic tumors that contributes to tumor acidosis and progression.[6]

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and carcinogenesis, promoting proliferation, angiogenesis, and invasion.[11]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2): These play critical roles in signaling pathways that drive cell growth and the formation of new blood vessels to feed the tumor.[7]

In Vitro Evaluation: Core Experimental Protocols

A systematic in vitro evaluation is essential to determine the antiproliferative efficacy and cytotoxic profile of newly synthesized compounds.[12] The following protocols represent a standard cascade for this purpose.

Antiproliferation & Viability Assays

The first step is to determine the concentration-dependent effect of the compounds on the viability and proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the compound concentration required to inhibit 50% of cell proliferation.[4]

Protocol: MTT Cell Proliferation Assay

The MTT assay is a robust, colorimetric method that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13]

Causality Statement: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. A reduction in color indicates a loss of viability, either through cytotoxic (cell-killing) or cytostatic (proliferation-inhibiting) effects.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole sulfonamide compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the pyrazole sulfonamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. A vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) must be included.

  • Treatment Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader at 570 nm.

  • Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[8]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Treatment Period) Treat->Incubate2 MTT 5. Add MTT Reagent (Incubate 3-4h) Incubate2->MTT Solubilize 6. Solubilize Formazan (Add DMSO/SDS) MTT->Solubilize Read 7. Read Absorbance (~570 nm) Solubilize->Read Calculate 8. Calculate IC50 Value Read->Calculate

Figure 2: Standard experimental workflow for the MTT antiproliferation assay.

Alternative Assays:

  • CellTiter-Glo® Luminescent Assay: Measures ATP levels as an indicator of metabolic activity and is generally more sensitive than colorimetric assays.[4][14]

  • Sulforhodamine B (SRB) Assay: Stains total cellular protein and is independent of metabolic activity, providing a different but complementary endpoint.[15]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in each phase of the cell cycle, revealing if a compound induces arrest at a specific checkpoint.

Causality Statement: The DNA-staining dye, Propidium Iodide (PI), binds stoichiometrically to DNA. Therefore, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1, while cells in the S phase have intermediate levels.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazole sulfonamide compound at relevant concentrations (e.g., 1x and 2x the IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvest: Collect both adherent and floating cells (to include apoptotic cells) and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and fixes them. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control to identify cell cycle arrest.[6]

Data Presentation and Interpretation

Clear presentation of quantitative data is paramount. Summarizing IC₅₀ values in a table allows for easy comparison of the potency of different compounds across various cell lines.

Table 1: Example Antiproliferative Activity of Pyrazole Sulfonamide Derivatives against Colon Cancer Cell Lines

CompoundHCT-116 IC₅₀ (µM)HT-29 IC₅₀ (µM)SW-620 IC₅₀ (µM)
Compound 3 45.8828.2716.57
Compound 11 25.018.993.27
Doxorubicin 0.500.800.65

Data adapted from a study on pyridine sulfonamide-pyrazole hybrids.[6][16] Doxorubicin is a standard chemotherapeutic agent shown for reference.

Interpretation: In this example, Compound 11 shows greater potency than Compound 3 across all tested cell lines, as indicated by its lower IC₅₀ values.[16] Notably, both compounds are less potent than the conventional drug Doxorubicin, which is a common finding for early-stage investigational compounds. Importantly, some compounds show selectivity; for instance, Compound 11 is significantly more active against the SW-620 and HT-29 cell lines than against HCT-116.[16] A crucial next step is to test for cytotoxicity against normal, non-cancerous cell lines to establish a therapeutic window. Promising compounds are those that are highly toxic to cancer cells but significantly less so to normal cells.[6]

Conclusion and Future Directions

The in vitro evaluation of pyrazole sulfonamides provides the foundational data necessary for advancing promising candidates in the drug discovery pipeline. A compound demonstrating potent, concentration-dependent antiproliferative activity (low micromolar or nanomolar IC₅₀ values), a clear mechanism of action such as apoptosis induction or cell cycle arrest, and selectivity for cancer cells over normal cells warrants further investigation.

Future work involves elucidating the precise molecular targets through techniques like molecular docking and western blotting for specific pathway proteins, followed by validation in more complex models, including 3D spheroids and eventually, in vivo animal models. The methodologies described in this guide provide the robust and self-validating framework required to identify the next generation of pyrazole sulfonamide-based anticancer therapeutics.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. PubMed Central. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. PubMed. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. PubMed Central. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. National Library of Medicine. [Link]

  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. [Link]

  • Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate. [Link]

  • (PDF) Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. ResearchGate. [Link]

  • In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. MDPI. [Link]

  • Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. National Library of Medicine. [Link]

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. BUE Scholar. [Link]

  • Full article: Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Taylor & Francis Online. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units. PubMed Central. [Link]

Sources

Exploratory

Investigating the Herbicidal Potential of Pyrazole Sulfonamides: A Technical Guide for Researchers

Abstract: The escalating challenge of herbicide resistance necessitates the discovery of novel herbicidal compounds with diverse modes of action. Pyrazole sulfonamides have emerged as a promising class of molecules, demo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating challenge of herbicide resistance necessitates the discovery of novel herbicidal compounds with diverse modes of action. Pyrazole sulfonamides have emerged as a promising class of molecules, demonstrating potent herbicidal activity against a broad spectrum of weeds. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the exploration of pyrazole sulfonamides as herbicides. The guide delves into the rational design and synthesis of these compounds, details robust protocols for their biological evaluation, and explores methodologies for elucidating their mode of action. By integrating field-proven insights with technical accuracy, this guide aims to empower researchers in the development of the next generation of effective and sustainable weed management solutions.

Introduction: The Pyrazole Sulfonamide Scaffold in Herbicide Discovery

The relentless evolution of herbicide-resistant weeds poses a significant threat to global food security, demanding continuous innovation in weed management strategies.[1] The discovery of herbicides with novel modes of action is crucial to combat resistance and ensure sustainable agricultural productivity.[2][3] The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, and the sulfonamide moiety are considered "privileged structures" in medicinal and agricultural chemistry due to their diverse biological activities.[4][5] Their combination into the pyrazole sulfonamide framework has yielded compounds with significant herbicidal efficacy, making this a fertile area for herbicide discovery.[4][6]

The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of biological activity and physical properties.[5][7] Similarly, the sulfonamide linkage provides a flexible connection point for various substituents, influencing the molecule's interaction with its biological target.[4][8] This guide will navigate the journey from the conceptual design of pyrazole sulfonamide libraries to their comprehensive biological characterization.

Design and Synthesis of Pyrazole Sulfonamide Libraries

The design of novel pyrazole sulfonamide herbicides often employs strategies like bioisosterism and scaffold hopping. Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties to enhance activity or selectivity. For instance, researchers have successfully replaced the triazole ring in the commercial herbicide flucarbazone with a pyrazole scaffold to generate potent ALS inhibitors.[6] Scaffold hopping aims to identify structurally novel compounds with similar biological activity to a known active molecule.

General Synthetic Pathways

The synthesis of pyrazole sulfonamide derivatives typically involves a multi-step process that first constructs the core pyrazole ring, followed by the introduction of the sulfonamide linkage.

A common method for synthesizing the pyrazole core involves the cyclization of a substituted phenylhydrazine with a β-ketoester, such as ethyl acetoacetate.[6][9] The resulting pyrazole can then be further modified, for example, by oxidation of a methyl group to a carboxylic acid, which is a key intermediate for coupling with the sulfonamide moiety.[6] Other synthetic routes include 1,3-dipolar cycloaddition reactions and Suzuki coupling to create diversely substituted pyrazole rings.[7]

The sulfonamide bond is typically formed by coupling a pyrazole carboxylic acid with an appropriate aminobenzenesulfonamide.[6] This reaction is often facilitated by a coupling agent to form an amide bond. The diversity of commercially available aminobenzenesulfonamides allows for the creation of large and varied libraries of pyrazole sulfonamide derivatives.

G cluster_synthesis Representative Synthesis of a Pyrazole Sulfonamide A Substituted Phenylhydrazine C Pyrazole Core (Cyclization) A->C B Ethyl Acetoacetate B->C D Pyrazole Carboxylic Acid (Oxidation) C->D F Pyrazole Sulfonamide (Amide Coupling) D->F E Aminobenzenesulfonamide E->F

Caption: A generalized workflow for the synthesis of pyrazole sulfonamide herbicides.

Step-by-Step Protocol: Synthesis of a Representative Pyrazole Sulfonamide Derivative

This protocol is a generalized example based on synthetic strategies reported in the literature.[6][9]

  • Pyrazole Core Synthesis:

    • To a solution of substituted phenylhydrazine (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude pyrazole derivative by column chromatography.

  • Oxidation to Carboxylic Acid:

    • Dissolve the synthesized pyrazole in a suitable solvent (e.g., a mixture of pyridine and water).

    • Add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated solution of sodium sulfite.

    • Acidify the mixture with hydrochloric acid (HCl) to precipitate the pyrazole carboxylic acid.

    • Filter the solid and wash with water, then dry under vacuum.

  • Amide Coupling to Form Pyrazole Sulfonamide:

    • To a solution of the pyrazole carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired aminobenzenesulfonamide (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final pyrazole sulfonamide product by column chromatography.

Biological Evaluation: From Primary Screening to Greenhouse Trials

The herbicidal potential of newly synthesized pyrazole sulfonamides is assessed through a hierarchical screening process, starting with in vitro enzyme assays and progressing to whole-plant bioassays under controlled conditions.[10][11]

G cluster_screening Herbicide Discovery Workflow A Synthesis of Pyrazole Sulfonamide Library B In Vitro Enzyme Assays (e.g., ALS, PPO, HPPD) A->B C Primary In Vivo Screening (Petri Dish Assays) B->C D Secondary In Vivo Screening (Greenhouse Pot Assays) C->D E Lead Compound Identification D->E F Mode of Action Studies E->F G Structure-Activity Relationship (SAR) Analysis E->G H Lead Optimization F->H G->H

Caption: A typical workflow for the discovery and optimization of novel herbicides.

In Vitro Bioassays: Targeting Key Enzymes

Many pyrazole-containing herbicides target specific enzymes in crucial plant metabolic pathways.[5][6] In vitro assays are essential for determining the specific molecular target of a compound and for high-throughput screening.

ALS (also known as acetohydroxyacid synthase or AHAS) is a key enzyme in the biosynthesis of branched-chain amino acids and a common target for herbicides, including many sulfonamides.[3][12][13][14][15][16]

  • Enzyme Extraction: Extract ALS from a suitable plant source, such as young pea shoots or Arabidopsis thaliana.

  • Assay Reaction:

    • Prepare a reaction mixture containing the extracted enzyme, cofactors (thiamine pyrophosphate, MgCl2, FAD), and the substrate (pyruvate).

    • Add the test pyrazole sulfonamide compound at various concentrations.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

  • Quantification of Acetoin:

    • Stop the reaction by adding sulfuric acid.

    • The product, acetolactate, is decarboxylated to acetoin.

    • Add creatine and α-naphthol to the mixture and incubate to allow for color development.

    • Measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

PPO is the last enzyme in the biosynthesis of protoporphyrin IX, a precursor to chlorophyll and heme.[17][18] PPO inhibitors cause the accumulation of protoporphyrinogen IX, which leads to the formation of reactive oxygen species and rapid cell death.[6][19]

  • Enzyme Preparation: Isolate PPO from plant mitochondria or chloroplasts (e.g., from spinach or corn).

  • Assay Procedure:

    • The assay measures the rate of protoporphyrin IX formation from protoporphyrinogen IX.

    • Incubate the enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the increase in fluorescence (excitation ~405 nm, emission ~630 nm) as protoporphyrin IX is formed.

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

HPPD is an enzyme in the carotenoid biosynthesis pathway.[20][21] Inhibition of HPPD leads to the bleaching of plant tissues due to the photo-oxidation of chlorophyll.[20][22]

  • Enzyme Source: Use recombinant HPPD from Arabidopsis thaliana or other plant species.

  • Assay Principle: The assay measures the conversion of 4-hydroxyphenylpyruvate to homogentisate.

  • Reaction and Detection:

    • Incubate the enzyme with the test compound.

    • Start the reaction by adding the substrate, 4-hydroxyphenylpyruvate.

    • Monitor the reaction by measuring the decrease in substrate concentration or the formation of a product, often using HPLC or a coupled-enzyme assay that produces a colored or fluorescent product.

  • Data Analysis: Determine the IC50 value for each test compound.

In Vivo Whole-Plant Bioassays

Whole-plant bioassays are crucial for assessing the overall herbicidal efficacy of a compound, which includes its uptake, translocation, and metabolism within the plant.[10][19][23]

  • Preparation:

    • Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) to create stock solutions.

    • Prepare a series of dilutions of the stock solutions.

    • Place a filter paper in each petri dish and add a specific volume of the test solution.

    • Allow the solvent to evaporate completely.

  • Sowing:

    • Place a known number of seeds of a model plant (e.g., cress, lettuce, or barnyard grass) on the treated filter paper.

    • Add a specific volume of distilled water or a nutrient solution to each petri dish.

  • Incubation:

    • Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.

  • Evaluation:

    • After a set period (e.g., 5-7 days), measure the root and shoot length of the seedlings.

    • Calculate the percentage of growth inhibition relative to a solvent-treated control.

    • Determine the GR50 value (the concentration required to cause 50% growth reduction).

  • Plant Cultivation:

    • Sow seeds of various weed species (e.g., velvetleaf, pigweed, foxtail) in pots containing a suitable soil mixture.

    • Grow the plants in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Application:

    • Prepare spray solutions of the test compounds at different application rates (g/ha).

    • Apply the solutions to the plants using a laboratory sprayer that simulates field application.

  • Evaluation:

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (0% = no effect, 100% = complete kill).

    • Measure the fresh or dry weight of the plants at the end of the experiment.

  • Data Analysis: Determine the GR50 value for each weed species.

Data Presentation and Interpretation

For clear comparison, quantitative data from bioassays should be summarized in tables.

CompoundTarget EnzymeIC50 (µM)Weed SpeciesPre-emergence GR50 (µg/mL)Post-emergence GR50 (g/ha)
Example A ALS0.05Amaranthus retroflexus0.150
Example B PPO0.2Abutilon theophrasti0.5100
Example C HPPD0.1Setaria viridis0.275
Flucarbazone ALS0.08Amaranthus retroflexus0.1560

Elucidating the Mode of Action

The mode of action of a herbicide describes the sequence of events from its application to the ultimate plant death.[2][24][25] Understanding the mode of action is critical for effective and sustainable use of a new herbicide.

G cluster_moa Mode of Action of an ALS-Inhibiting Pyrazole Sulfonamide A Pyrazole Sulfonamide (Applied to Plant) B Absorption and Translocation to Meristematic Tissues A->B C Inhibition of Acetolactate Synthase (ALS) Enzyme B->C D Depletion of Branched-Chain Amino Acids (Val, Leu, Ile) C->D E Cessation of Protein Synthesis and Cell Division D->E F Plant Growth Arrest E->F G Chlorosis and Necrosis F->G H Plant Death G->H

Caption: The physiological cascade initiated by an ALS-inhibiting pyrazole sulfonamide.

Integrating In Vitro and In Vivo Data

A strong correlation between in vitro enzyme inhibition (IC50) and whole-plant herbicidal activity (GR50) provides compelling evidence for the mode of action.[26] For example, if a compound is a potent inhibitor of ALS in vitro and also causes the characteristic symptoms of ALS-inhibiting herbicides in whole plants, it is highly likely that ALS is its primary target.

Molecular Docking Studies

Computational molecular docking can provide insights into the binding interactions between a pyrazole sulfonamide and its target enzyme at the atomic level.[6][9] These studies can help to explain the observed structure-activity relationships and guide the design of more potent inhibitors. For instance, docking studies have shown that potent pyrazole sulfonamide ALS inhibitors form key hydrogen bonds and cation-π interactions with specific amino acid residues in the active site of the enzyme.[6]

Physiological and Biochemical Effects on Plants

Observing the specific symptoms of herbicidal injury can also help to elucidate the mode of action.[17] For example:

  • ALS inhibitors typically cause slow-developing symptoms, including stunting, chlorosis of new growth, and purplish discoloration of leaves.[16]

  • PPO inhibitors cause rapid contact-type injury, with water-soaked lesions appearing within hours, followed by necrosis.[17][18]

  • HPPD inhibitors result in characteristic bleaching (whitening) of new growth due to the inhibition of carotenoid biosynthesis.[20]

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

SAR studies are essential for understanding how different chemical modifications to the pyrazole sulfonamide scaffold affect its herbicidal activity.[5][6] This knowledge is then used to design and synthesize new analogs with improved potency, a broader weed control spectrum, and better crop selectivity.

Key Structural Modifications and Their Impact
  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence herbicidal activity. For example, the introduction of bulky groups at certain positions can decrease activity due to steric hindrance within the enzyme's active site.[6]

  • Substituents on the Aromatic Ring of the Sulfonamide: The electronic properties of substituents on the phenyl ring of the sulfonamide moiety can affect the binding affinity of the molecule to its target. Electron-withdrawing groups have been shown to enhance the herbicidal potency of some pyrazole derivatives.[6]

  • The Sulfonamide Linker: Modifications to the sulfonamide linker itself, such as reversing its orientation, have led to the discovery of new classes of herbicides with different selectivity profiles.[27]

Future Perspectives and Challenges

The development of pyrazole sulfonamide herbicides presents both opportunities and challenges.

Overcoming Herbicide Resistance

While pyrazole sulfonamides targeting established modes of action like ALS, PPO, and HPPD are valuable, the long-term threat of resistance remains.[28] Future research should focus on discovering pyrazole sulfonamides with novel modes of action to provide new tools for resistance management.[1]

Improving Crop Selectivity and Environmental Safety Profile

A key challenge in herbicide development is achieving high efficacy against weeds while ensuring the safety of the crop. Further optimization of the pyrazole sulfonamide scaffold is needed to enhance crop selectivity. Additionally, understanding the environmental fate of these compounds, including their persistence in soil and potential for leaching into groundwater, is crucial for developing environmentally benign herbicides.[29][30]

Innovations in Pyrazole Sulfonamide Chemistry

Continued exploration of novel synthetic methodologies will enable the creation of more diverse and complex pyrazole sulfonamide libraries, increasing the probability of discovering next-generation herbicides with superior performance characteristics.

References

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  • The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022). MDPI. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed Central. [Link]

  • C715 Herbicide Mode of Action. (n.d.). Southeast Research-Extension Center. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed. [Link]

  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (2024). PMC - NIH. [Link]

  • Herbicide How-To: Understanding Herbicide Mode of Action. (n.d.). Oklahoma State University. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. (n.d.). PubMed. [Link]

  • Principles of Weed Control: 16.4 Herbicides that Inhibit ALS. (n.d.). Principles of Weed Control. [Link]

  • Chemistry and fate of triazolopyrimidine sulfonamide herbicides. (n.d.). PubMed. [Link]

  • (PDF) Modes of Herbicide Action. (2022). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. (n.d.). J-Stage. [Link]

  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.). [Source not available].
  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (n.d.). Semantic Scholar. [Link]

  • (PDF) Structure–activity relationships for a new family of sulfonylurea herbicides. (2025). ResearchGate. [Link]

  • An introduction to ALS-inhibiting herbicides. (n.d.). PubMed. [Link]

  • Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. (2025). ResearchGate. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ResearchGate. [Link]

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. (n.d.). PubMed. [Link]

  • Novel Pyrazole Amides as Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2022). [Source not available].
  • Evaluating the safety of herbicide by bioassay techniques: A review. (2023). ResearchGate. [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. (n.d.). UNL Digital Commons. [Link]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors. (n.d.). Herbicide Symptoms. [Link]

  • Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. (n.d.). [Source not available].
  • Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. (2009). PubMed. [Link]

  • Using a Plant Bioassay to Detect Herbicide Residue. (n.d.). HARVEST (uSask). [Link]

  • The perspective of the HRAC HPPD- inhibitor Working Group. (n.d.). Herbicide Resistance Action Committee. [Link]

  • Stewardship | Joint Applications | ALS Inhibitor Herbicides. (n.d.). Corteva Agriscience. [Link]

  • Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv
  • Occurrence of sulfonylurea, sulfonamide, imidazolinone, and other herbicides in rivers, reservoirs and ground water in the Midwestern United States, 1998. (n.d.). PubMed. [Link]

  • FATE AND TRANSPORT OF FORESTRY HERBICIDES IN THE SOUTH: RESEARCH KNOWLEDGE AND NEEDS. (n.d.). [Source not available].
  • Overview of herbicide mechanisms of action. (n.d.). PMC - NIH. [Link]

  • Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. (n.d.). PubMed. [Link]

  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. (n.d.). [Source not available].
  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole‐based protoporphyrinogen oxidase‐inhibitors (PPO) overcoming resistance issues | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). PMC - NIH. [Link]

  • New Approaches to Herbicide and Bioherbicide Discovery. (n.d.). MOA Technology. [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México. [Link]

  • HPPD Inhibitor Herbicides & Growing Weed Resistance. (n.d.). BASF Agricultural Solutions. [Link]

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Sources

Foundational

The Rational Design and Evaluation of 1-methyl-1H-pyrazole-4-sulfonamide Derivatives as Acetohydroxyacid Synthase (AHAS) Inhibitors: A Technical Guide

This guide provides an in-depth exploration of 1-methyl-1H-pyrazole-4-sulfonamide derivatives as a promising class of inhibitors targeting acetohydroxyacid synthase (AHAS). Intended for researchers, chemists, and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 1-methyl-1H-pyrazole-4-sulfonamide derivatives as a promising class of inhibitors targeting acetohydroxyacid synthase (AHAS). Intended for researchers, chemists, and pharmacologists in the fields of herbicide and drug discovery, this document will detail the mechanistic rationale, synthetic pathways, bio-assay protocols, and structure-activity relationship (SAR) considerations crucial for the development of these compounds.

Introduction: The Significance of AHAS Inhibition

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme found in plants and microorganisms but absent in animals. This enzyme catalyzes the initial step in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall growth.[1] The absence of AHAS in mammals makes it an ideal and highly selective target for the development of herbicides with low toxicity to non-target organisms.[2] Several classes of commercial herbicides, including sulfonylureas, imidazolinones, and triazolopyrimidines, function by inhibiting AHAS. The continuous use of these herbicides, however, has led to the emergence of resistant weed biotypes, necessitating the discovery of novel chemical scaffolds that can effectively inhibit AHAS.

The 1-methyl-1H-pyrazole-4-sulfonamide core represents a versatile scaffold for the design of new AHAS inhibitors. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers multiple points for chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize binding affinity and herbicidal activity.[3][4] This guide will provide a comprehensive overview of the scientific principles and practical methodologies for advancing research on this promising class of molecules.

Mechanism of Action: How Pyrazole Sulfonamides Inhibit AHAS

The catalytic cycle of AHAS involves the thiamine diphosphate (ThDP)-dependent decarboxylation of pyruvate to form a hydroxyethyl-ThDP intermediate.[1] This intermediate then reacts with a second molecule of a 2-ketoacid (either pyruvate or 2-ketobutyrate) to produce acetolactate or acetohydroxybutyrate, respectively.[5] AHAS inhibitors, including the 1-methyl-1H-pyrazole-4-sulfonamide derivatives, are non-competitive or slow-binding inhibitors that bind to a site near the active site tunnel, ultimately blocking substrate access.[6]

Molecular docking studies have provided valuable insights into the binding mode of pyrazole sulfonamide derivatives within the AHAS active site. These studies suggest that the pyrazole core and the sulfonamide linker interact with key amino acid residues, leading to the inhibition of the enzyme's catalytic activity. The specific interactions often involve hydrogen bonding and hydrophobic interactions with conserved residues in the binding pocket. The rationale behind molecular docking is to predict the binding affinity and orientation of a ligand to its target protein, thereby guiding the design of more potent inhibitors.[7] A more negative binding affinity score (ΔG) generally indicates a stronger and more favorable interaction between the ligand and the protein.[7]

AHAS_Inhibition_Pathway Pyruvate Pyruvate AHAS AHAS Enzyme (with ThDP cofactor) Pyruvate->AHAS Binds to active site Intermediate Hydroxyethyl-ThDP Intermediate AHAS->Intermediate Catalyzes Inhibited_Complex AHAS-Inhibitor Complex (Inactive) AHAS->Inhibited_Complex Amino_Acids Branched-Chain Amino Acids Intermediate->Amino_Acids Further reactions Inhibitor 1-methyl-1H-pyrazole-4-sulfonamide Derivative Inhibitor->AHAS Binds to allosteric site Inhibitor->Inhibited_Complex Inhibited_Complex->Pyruvate Blocks substrate access

Caption: Proposed mechanism of AHAS inhibition by 1-methyl-1H-pyrazole-4-sulfonamide derivatives.

Synthesis of 1-methyl-1H-pyrazole-4-sulfonamide Derivatives

The synthesis of 1-methyl-1H-pyrazole-4-sulfonamide derivatives is a multi-step process that begins with the construction of the core pyrazole ring, followed by sulfonation and subsequent amidation. The following protocols provide a detailed, step-by-step methodology.

Synthesis of the Core Intermediate: 1-methyl-1H-pyrazole-4-sulfonyl chloride

The synthesis of the key intermediate, 1-methyl-1H-pyrazole-4-sulfonyl chloride, is crucial for the subsequent generation of a library of sulfonamide derivatives.

  • Synthesis of 1-methyl-1H-pyrazole: This can be achieved through the condensation of a suitable precursor like 1,1,3,3-tetramethoxypropane with methylhydrazine.

  • Sulfonylation of 1-methyl-1H-pyrazole:

    • In a fume hood, cool a flask containing chloroform to 0°C in an ice bath.

    • Slowly add chlorosulfonic acid to the chloroform with stirring.

    • Add 1-methyl-1H-pyrazole dropwise to the solution, maintaining the temperature at 0°C.[8]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Upon completion, cautiously pour the reaction mixture over crushed ice.

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-pyrazole-4-sulfonyl chloride.[9]

Synthesis_Workflow_Part1 cluster_synthesis Synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride Start 1-methyl-1H-pyrazole Step1 Sulfonylation with Chlorosulfonic Acid in Chloroform at 0°C Start->Step1 Step2 Reaction monitoring by TLC Step1->Step2 Step3 Work-up: Ice quench, extraction, drying, and concentration Step2->Step3 Product 1-methyl-1H-pyrazole-4-sulfonyl chloride Step3->Product

Caption: Workflow for the synthesis of the key intermediate.

Synthesis of N-Aryl-1-methyl-1H-pyrazole-4-sulfonamide Derivatives

The final sulfonamide derivatives are synthesized by reacting the sulfonyl chloride intermediate with a variety of substituted anilines. This allows for the exploration of the structure-activity relationship by introducing diverse functional groups.

  • Dissolve the desired substituted aniline in a suitable solvent such as dichloromethane or pyridine in a reaction flask.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.[8]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 1-methyl-1H-pyrazole-4-sulfonyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight, monitoring its progress by TLC.[9]

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-1-methyl-1H-pyrazole-4-sulfonamide derivative.[8]

Purification and Characterization

Purification is a critical step to ensure the biological data obtained is from the target compound.

  • Column Chromatography: A standard technique using silica gel as the stationary phase and a gradient of solvents (e.g., hexane and ethyl acetate) as the mobile phase is effective for separating the desired product from unreacted starting materials and byproducts.[9]

  • Recrystallization: This method can be used to obtain highly pure crystalline solids. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

The structure and purity of the synthesized compounds must be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups such as the sulfonamide (S=O and N-H stretches).[10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Elemental Analysis: Confirms the elemental composition of the compound.[10]

Biological Evaluation: Assessing AHAS Inhibition and Herbicidal Activity

A multi-tiered approach is employed to evaluate the potential of the synthesized compounds as AHAS inhibitors and herbicides, starting with in vitro enzyme assays and progressing to whole-plant bioassays.

In Vitro AHAS Inhibition Assay

This assay directly measures the ability of the synthesized compounds to inhibit the activity of the AHAS enzyme.

  • Enzyme Extraction: Extract AHAS from a suitable plant source, such as young pea shoots or a microbial source. The tissue is typically homogenized in an extraction buffer containing cofactors like ThDP, MgCl₂, and FAD.[11]

  • Assay Reaction:

    • In a microplate, combine the extracted enzyme, assay buffer, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding the substrate, pyruvate.[12]

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.[11]

  • Detection of Acetoin:

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.[12]

    • Add creatine and α-naphthol to the wells. In the presence of acetoin, a colored complex will form.

    • Measure the absorbance at a specific wavelength (e.g., 525-535 nm) using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

AHAS_Assay_Workflow cluster_assay In Vitro AHAS Inhibition Assay Start Enzyme Extraction Step1 Incubate Enzyme + Compound + Assay Buffer Start->Step1 Step2 Initiate reaction with Pyruvate Step1->Step2 Step3 Stop reaction with H₂SO₄ (Acetolactate -> Acetoin) Step2->Step3 Step4 Color development with Creatine and α-Naphthol Step3->Step4 Step5 Measure Absorbance Step4->Step5 Result Calculate % Inhibition and IC₅₀ Step5->Result

Caption: Step-by-step workflow for the in vitro AHAS inhibition assay.

In Vivo Herbicidal Activity Bioassay

This whole-plant assay assesses the phytotoxic effects of the compounds on target weed species.

  • Plant Growth: Grow susceptible weed species (e.g., ryegrass, pigweed) in pots under controlled greenhouse conditions.[13]

  • Herbicide Application: Apply the test compounds at various concentrations to the plants at a specific growth stage (e.g., two- to three-leaf stage). Application can be done as a foliar spray or a soil drench.[14]

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition.

    • A rating scale (e.g., 0% for no effect to 100% for complete kill) can be used to quantify the herbicidal effect.[15]

    • Determine the GR₅₀ value, the concentration of the compound that causes a 50% reduction in plant growth.

Structure-Activity Relationship (SAR) and Molecular Docking

The data obtained from the biological assays are used to establish a structure-activity relationship (SAR). SAR studies aim to identify the chemical features of the molecules that are critical for their biological activity.[16] For 1-methyl-1H-pyrazole-4-sulfonamide derivatives, SAR analysis might reveal:

  • The optimal substituents on the N-aryl ring for potent AHAS inhibition.

  • The influence of steric and electronic properties of the substituents on herbicidal activity.[17]

  • The importance of the 1-methyl group on the pyrazole ring for binding affinity.

Molecular docking simulations can complement SAR studies by providing a three-dimensional model of the inhibitor bound to the AHAS enzyme. This allows for a rational interpretation of the SAR data and can guide the design of new, more potent derivatives.

Conclusion and Future Directions

The 1-methyl-1H-pyrazole-4-sulfonamide scaffold holds significant promise for the development of novel AHAS inhibitors. The synthetic accessibility and the potential for chemical diversification make this an attractive starting point for herbicide discovery programs. Future research should focus on:

  • Expanding the library of derivatives to further explore the SAR.

  • Optimizing the lead compounds for improved herbicidal efficacy and crop selectivity.

  • Investigating the potential for these compounds to overcome existing herbicide resistance mechanisms.

By integrating rational design, efficient synthesis, and robust biological evaluation, the development of novel and effective herbicides based on the 1-methyl-1H-pyrazole-4-sulfonamide core is a highly attainable goal.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. Available from: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. 2023. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Acetohydroxyacid synthase: a target for antimicrobial drug discovery. PubMed. Available from: [Link]

  • Herbicide Bioassay Study Guide. Analyzeseeds. Available from: [Link]

  • How to interprete and analyze molecular docking results?. ResearchGate. 2024. Available from: [Link]

  • Method for preparing pyrazole sulfonamide derivatives. Google Patents.
  • An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. National Institutes of Health. 2024. Available from: [Link]

  • A Rapid and Simple Bioassay Method for Herbicide Detection. National Institutes of Health. Available from: [Link]

  • An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. ResearchGate. 2024. Available from: [Link]

  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. ACS Publications. 2021. Available from: [Link]

  • Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. National Institutes of Health. 2017. Available from: [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. 2025. Available from: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. 2025. Available from: [Link]

  • 4-Chlorobenzaldehyde methylhydrazone. Organic Syntheses. Available from: [Link]

  • Structural insights into the mechanism of inhibition of AHAS by herbicides. PNAS. 2018. Available from: [Link]

  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. Available from: [Link]

  • Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS. 2017. Available from: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available from: [Link]

  • A Molecular Docking Approach to Evaluate the Pharmacological Properties of Natural and Synthetic Treatment Candidates for Use against Hypertension. Semantic Scholar. 2019. Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. 2023. Available from: [Link]

  • Using a plant bioassay to detect herbicide residue. University of Saskatchewan. Available from: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. 2023. Available from: [Link]

  • Molecule of the Month: Acetohydroxyacid Synthase. PDB-101. Available from: [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. 2020. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available from: [Link]

  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI. Available from: [Link]

  • Methanesulfonyl chloride. Organic Syntheses. Available from: [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available from: [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Semantic Scholar. 2024. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application of 1-methyl-1H-pyrazole-4-sulfonamide and its Derivatives in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole-Sulfonamide Scaffold in Oncology Research The 1-methyl-1H-pyrazole-4-sulfonamide core structure represents a si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole-Sulfonamide Scaffold in Oncology Research

The 1-methyl-1H-pyrazole-4-sulfonamide core structure represents a significant pharmacophore in the landscape of modern medicinal chemistry and oncology drug discovery. The fusion of the pyrazole ring system with a sulfonamide moiety gives rise to a versatile scaffold with a wide array of biological activities.[1][2][3] Pyrazole derivatives are known for their anti-inflammatory, antiviral, and antitumor properties, while sulfonamides are a well-established class of therapeutic agents.[2][3] The combination of these two functional groups has led to the development of numerous derivatives with potent and selective anticancer activities.

This technical guide provides an in-depth overview of the application of 1-methyl-1H-pyrazole-4-sulfonamide and its derivatives in cancer cell line studies. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively investigate this promising class of compounds.

Mechanisms of Action: Targeting Key Cancer Pathways

Derivatives of the 1-methyl-1H-pyrazole-4-sulfonamide scaffold have been shown to exert their anticancer effects through various mechanisms, highlighting the adaptability of this chemical backbone for targeting different oncogenic pathways.

Carbonic Anhydrase Inhibition

A significant area of investigation for pyrazole-sulfonamide derivatives is their role as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[4][5] These enzymes are crucial for tumor cell survival in the acidic and hypoxic microenvironment, making them attractive targets for anticancer therapies.[4] Certain 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives have demonstrated potent and selective inhibition of CA IX and XII, with some compounds exhibiting subnanomolar inhibition constants.[4]

Kinase Inhibition

The pyrazole scaffold is a common feature in many FDA-approved protein kinase inhibitors used in oncology.[6] Derivatives of 1-methyl-1H-pyrazole-4-sulfonamide have been developed as potent kinase inhibitors. A notable example is MK-8033, a dual inhibitor of c-Met and Ron kinases.[7] This compound has shown efficacy in preclinical models, including a c-Met amplified gastric carcinoma xenograft model, by preferentially binding to the activated kinase conformation.[7]

Induction of Apoptosis and Cell Cycle Arrest

Several pyrazole-sulfonamide derivatives have been reported to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain novel pyridine sulfonamide-pyrazole hybrids have been shown to induce apoptosis and cell cycle arrest at the G0/G1 and S phases in colorectal cancer cell lines HCT-116 and SW-620.[8]

Antiproliferative Activity Across Various Cancer Cell Lines

The versatility of the 1-methyl-1H-pyrazole-4-sulfonamide scaffold is underscored by the broad range of cancer cell lines in which its derivatives have demonstrated antiproliferative activity. The table below summarizes the reported activities of various derivatives.

Derivative ClassCancer Cell LineReported Activity (IC50)Reference
3,5-dimethyl-1H-pyrazole-4-sulfonamide derivativesU937 (Human histiocytic lymphoma)Moderate to excellent[1][3][9]
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivativesC6 (Rat brain tumor)Moderate to excellent[1][9]
Pyridine sulfonamide-pyrazole hybridsHCT-116 (Human colorectal carcinoma)16.57 - 45.88 µM[8]
HT-29 (Human colorectal adenocarcinoma)8.99 - 28.27 µM[8]
SW-620 (Human colorectal adenocarcinoma)3.27 - 16.57 µM[8]
Pyrimidin-4-yl-1H-pyrazole derivativesK562 (Human chronic myelogenous leukemia)Compound 6: 16.8 µM[6]
K562-IM (Imatinib-resistant K562)Compound 6: 14.0 µM[6]
Sulfamoylphenyl pyrazole derivativesMCF-7 (Human breast adenocarcinoma)Compound 5b: 5.21 µM[5]

Experimental Protocols

The following protocols provide a generalized framework for evaluating the anticancer properties of 1-methyl-1H-pyrazole-4-sulfonamide and its derivatives in vitro. It is essential to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

This protocol is designed to determine the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.

Principle: Colorimetric assays like MTT and XTT measure the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product. Luminescent assays like CellTiter-Glo® measure ATP levels as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well clear-bottom cell culture plates

  • 1-methyl-1H-pyrazole-4-sulfonamide or its derivatives (dissolved in a suitable solvent like DMSO)

  • MTT, XTT, or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Measurement of Cell Viability:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

      • Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

      • Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable software like GraphPad Prism.[1][3][9]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with the test compound.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at concentrations around the IC50 value for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium to include any detached cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations of cells can be distinguished:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant using flow cytometry software.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the test compound on the cell cycle distribution of cancer cells.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compound

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium iodide staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the test compound as described in the apoptosis assay.

    • Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Pathways

General Experimental Workflow for Compound Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Advanced Characterization start Prepare Compound Library viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select Lead Compounds cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Select Lead Compounds western Western Blot Analysis (Target Proteins) apoptosis->western cell_cycle->western kinase Kinase Activity Assay western->kinase invivo In Vivo Xenograft Model kinase->invivo

Caption: General workflow for evaluating the anticancer activity of pyrazole-sulfonamide derivatives.

Simplified c-Met Signaling Pathway Inhibition

G cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Compound Pyrazole-Sulfonamide Inhibitor (e.g., MK-8033) Compound->cMet Inhibits Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Metastasis Metastasis STAT->Metastasis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-methyl-1H-pyrazole-4-sulfonamide in Biological Assays

Welcome to the technical support guide for 1-methyl-1H-pyrazole-4-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve common solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-methyl-1H-pyrazole-4-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve common solubility challenges encountered during in vitro and in vivo biological assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your experimental data.

Introduction: The Paradox of Predicted vs. Practical Solubility

1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound utilized as a building block in medicinal chemistry.[1][2] An initial analysis of its physicochemical properties might suggest favorable aqueous solubility. However, many researchers experience compound precipitation, particularly when transitioning from a concentrated organic stock solution to an aqueous biological medium. This phenomenon, known as solvent-shift precipitation, is a critical experimental hurdle that can compromise data integrity by causing false negatives, false positives, and overall assay variability.[3][4]

This guide will deconstruct the causes of these solubility issues and provide a systematic approach to troubleshooting, ensuring that the compound's concentration in your assay is both accurate and consistent.

Section 1: Understanding the Compound: Physicochemical Profile

A compound's behavior in solution is governed by its molecular structure. The properties of 1-methyl-1H-pyrazole-4-sulfonamide provide essential clues to its solubility characteristics.

PropertyValueSource
IUPAC Name 1-methylpyrazole-4-sulfonamidePubChem[5]
CAS Number 88398-68-9PubChem[5]
Molecular Formula C₄H₇N₃O₂SPubChem[5]
Molecular Weight 161.19 g/mol PubChem[5]
XLogP3 (Computed) -1.2PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 4PubChem[5]
Polar Surface Area 86.4 ŲPubChem[5]

Expert Analysis: The computed XLogP3 value of -1.2 is noteworthy. A negative LogP value typically indicates a preference for hydrophilic environments, suggesting good intrinsic aqueous solubility.[5] However, this value does not account for the high-energy state created when a compound, highly concentrated in a solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into a complex, buffered, and protein-rich aqueous system. This rapid environmental change is the primary driver of precipitation for many research compounds, regardless of a favorable LogP.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by users.

Q1: My 1-methyl-1H-pyrazole-4-sulfonamide precipitated instantly when I added my DMSO stock to my cell culture medium. Why did this happen when its LogP suggests it should be soluble?

A: This is a classic case of solvent-shift precipitation. Your compound is highly soluble in 100% DMSO, allowing you to create a concentrated stock solution. When you introduce a small volume of this stock into a large volume of aqueous medium, the DMSO rapidly disperses. The compound is suddenly exposed to an environment where its thermodynamic solubility limit is much lower. This creates a supersaturated state, and the excess compound rapidly crashes out of solution as a precipitate.[6] Factors in your medium like salts, pH, and proteins can further reduce the compound's solubility and accelerate this process.

Q2: What is the best practice for preparing and storing a stock solution of this compound to minimize solubility problems?

A: Proper stock solution preparation is the first line of defense against solubility issues.[7][8] We recommend the following self-validating protocol:

  • Use a high-quality, anhydrous grade of DMSO. DMSO is hygroscopic and can absorb atmospheric water, which can reduce the solubility of compounds and promote precipitation during freeze-thaw cycles.[9]

  • Accurately weigh the solid compound and add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Ensure complete dissolution. Use a combination of gentle vortexing and warming in a 37°C water bath.[6] Visually inspect the solution against a light source to confirm that no solid particulates remain.

  • Once fully dissolved, sterile filter the stock solution (if for cell-based assays) using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C. This strategy is critical as it minimizes repeated freeze-thaw cycles, a common cause of compound precipitation.[3]

Q3: I am observing high variability between replicate wells in my assay. Could this be a solubility issue?

A: Absolutely. Inconsistent results are a hallmark of underlying solubility problems. Even if you don't see visible precipitation, microscopic particles (micro-precipitates) can form. These particles lead to a heterogeneous compound distribution in your assay plates, meaning different wells receive different effective concentrations of the soluble compound. Furthermore, these precipitates can interfere with assay readouts by scattering light (in absorbance or fluorescence-based assays) or by non-specifically interacting with assay components, leading to what are known as "false positives".[4]

Q4: What is the maximum final concentration of DMSO I should have in my biological assay?

A: The final concentration of DMSO should always be kept to a minimum, as it can interfere with biological systems. A widely accepted upper limit is 1%, but for many sensitive cell lines or enzymatic assays, it is critical to stay below 0.5% or even 0.1%.[10] Always include a "vehicle control" in your experimental design—this is a control group that receives the same final concentration of DMSO as your test groups, but without the compound. This allows you to differentiate the effect of the compound from the effect of the solvent.[11]

The table below illustrates the dilution required to reach a target compound concentration and the resulting final DMSO percentage, starting from a 10 mM stock.

Target Final Compound Conc.Dilution FactorFinal DMSO Conc. (from 10 mM stock)
100 µM1:1001.0%
50 µM1:2000.5%
10 µM1:1,0000.1%
1 µM1:10,0000.01%
Section 3: Troubleshooting Workbench: Protocols & Strategies

When facing solubility challenges, a systematic approach is key. This section provides a workflow and detailed protocols to overcome precipitation.

Workflow: A Decision Tree for Addressing Compound Precipitation

This workflow guides you from initial observation to a viable solution.

G start Precipitation Observed in Assay? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso Yes success Solution Found start->success No lower_dmso Action: Lower final DMSO % by remaking a more concentrated stock or adjusting dilution. check_dmso->lower_dmso Yes try_serial Is the precipitation immediate and heavy? check_dmso->try_serial No lower_dmso->success use_excipients Consider Advanced Strategies: Formulation with Excipients try_serial->use_excipients No, or serial dilution fails protocol_serial Action: Use a step-wise (serial) dilution protocol. try_serial->protocol_serial Yes use_excipients->success protocol_serial->success

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Step-Wise (Serial) Dilution to Minimize Solvent Shift

This technique mitigates the abrupt solvent shift by gradually introducing the compound to the aqueous environment.

Objective: To prevent precipitation by avoiding the rapid dilution of a 100% DMSO stock directly into a 100% aqueous buffer.

Methodology:

  • Prepare your high-concentration stock solution in 100% DMSO as previously described (e.g., 10 mM).

  • Create an intermediate dilution of your compound in a solution containing a higher percentage of DMSO than your final assay buffer (e.g., 10% DMSO in assay buffer). For example, dilute your 10 mM stock 1:10 into assay buffer to create a 1 mM intermediate solution in 10% DMSO.

  • Use this intermediate solution to make your final dilutions into the assay buffer or plate. This smaller, secondary dilution step is much less likely to cause precipitation.

  • Self-Validation: Visually inspect the intermediate and final dilutions for any signs of cloudiness or precipitate. Compare the biological activity to a direct dilution to see if potency or efficacy changes, which can indicate improved compound availability.

Protocol 2: Screening for Solubility-Enhancing Excipients

For particularly challenging compounds, biocompatible excipients can be used to create a more stable formulation.[12][13] These agents work by creating micelles or complexes that keep the drug in solution.

Objective: To identify a suitable excipient that maintains the compound's solubility in the final assay medium.

Methodology:

  • Prepare separate stock solutions of various excipients in your chosen assay buffer (see table below).

  • In a test plate, add the excipient solution to the wells first.

  • Add your concentrated DMSO stock of 1-methyl-1H-pyrazole-4-sulfonamide to the excipient-containing buffer.

  • Allow the plate to equilibrate (e.g., 30 minutes at room temperature or 37°C).

  • Visually or instrumentally (e.g., using nephelometry or light scatter on a plate reader) assess for precipitation.

  • Critical Control: Ensure you run parallel assays to confirm that the chosen excipient at its effective concentration does not interfere with your biological target or assay signal.

Table: Common Excipients for In Vitro Solubility Enhancement

Excipient ClassExampleTypical Starting Conc. (in assay)Mechanism of Action
Non-ionic Surfactant Tween® 20 / Polysorbate 200.01% - 0.1% (v/v)Forms micelles to encapsulate the compound.
Non-ionic Surfactant Kolliphor® RH 400.1% - 1% (w/v)Micelle formation, often used in preclinical formulations.[14]
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10 mMForms an inclusion complex where the compound sits inside the hydrophobic core of the cyclodextrin.[15]
Polymer Polyvinylpyrrolidone (PVP)0.1% - 1% (w/v)Prevents crystal growth and stabilizes amorphous dispersions.[16]
Section 4: The Impact of Precipitation on Assay Data

Understanding how precipitation corrupts data is essential for appreciating the importance of proper solubilization.

G cluster_0 Cause cluster_1 Effect on Assay & Data compound Compound in 100% DMSO Stock dilution Rapid Dilution into Aqueous Buffer compound->dilution precipitate Formation of Compound Precipitate dilution->precipitate scatter Artifact 1: Light Scattering precipitate->scatter interferes with concentration_loss Artifact 2: Reduced Effective Concentration precipitate->concentration_loss leads to false_positive Result: False Positive/Negative (Absorbance/Fluorescence assays) scatter->false_positive potency_shift Result: Underestimated Potency (Right-shifted dose-response curve) concentration_loss->potency_shift

Caption: How compound precipitation leads to assay artifacts.

Precipitation directly impacts data quality in two primary ways:

  • Optical Interference: Solid particles scatter light, which can be incorrectly measured as absorbance or can interfere with fluorescence/luminescence signal paths, leading to artificially high or low readings.[4]

  • Concentration Loss: The precipitated compound is not biologically available to interact with the target. This means the actual concentration of the soluble, active compound is much lower than the nominal concentration you calculated, leading to an underestimation of its true potency (i.e., a higher IC50 or EC50 value).

By implementing the strategies outlined in this guide, you can confidently mitigate these risks, ensuring that your experimental results for 1-methyl-1H-pyrazole-4-sulfonamide are both accurate and reliable.

References
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  • American Elements. 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide. [Link]

  • Pharmaffiliates. CAS No : 88398-53-2 | Product Name : 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]

  • PubMed. (2014). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. [Link]

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  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Dissolution.com. (2022). Dissolution Method Troubleshooting. [Link]

  • National Institutes of Health (NIH). (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link]

  • Taylor & Francis Online. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • MDPI. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • National Institutes of Health (NIH). (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • National Institutes of Health (NIH). (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • Bitesize Bio. (2022). Top Ten Tips for Making Stock Solutions. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • National Institutes of Health (NIH). (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

  • ResearchGate. (2021). Influence of Excipients on Solubility and Dissolution of Pharmaceuticals. [Link]

  • Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • ResearchGate. (2015). High-throughput screening: Enabling and influencing the process of drug discovery. [Link]

  • Manufacturing Chemist. (2023). Enhancing solubility with novel excipients. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • University of Washington. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • YouTube. (2024). Recent Advances in High Throughput Experimentation and Flow Chemistry to Accelerate Drug Discovery. [Link]

  • ResearchGate. (2018). Drug stock solutions best practices?. [Link]

Sources

Optimization

Technical Support Center: Pyrazole-4-Sulfonyl Chloride Synthesis

Topic: Overcoming Poor Yield in Pyrazole-4-Sulfonyl Chloride Synthesis Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Introduction: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Yield in Pyrazole-4-Sulfonyl Chloride Synthesis Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Deceptive" Heterocycle

Synthesizing pyrazole-4-sulfonyl chlorides is notoriously difficult despite the apparent simplicity of the molecule. The core issue lies in the amphoteric nature of the pyrazole ring. Under the harsh acidic conditions required for electrophilic aromatic substitution (SEAr), the pyrazole nitrogen protonates, forming a pyrazolium species. This cationic ring is highly electron-deficient, effectively deactivating itself toward the very electrophile (


) you are trying to introduce.

Furthermore, the resulting sulfonyl chloride is thermodynamically unstable in the presence of water, leading to rapid hydrolysis back to the sulfonic acid—a "silent" yield killer that often goes unnoticed until the final NMR.

This guide provides two field-validated protocols to overcome these barriers, grounded in mechanistic causality.

Module 1: Protocol Selection Strategy

Before starting, diagnose your substrate to select the correct synthetic pathway.

Method A: Direct Chlorosulfonation (The "Brute Force" Approach)
  • Best for: Electron-rich pyrazoles (e.g., 1,3,5-trimethylpyrazole), N-alkylated pyrazoles.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).

  • Key Reagent: Chlorosulfonic acid (

    
    ) + Thionyl Chloride (
    
    
    
    ).
Method B: Oxidative Chlorination (The "Soft" Approach)
  • Best for: Electron-deficient pyrazoles, sensitive functional groups, or when Method A fails (<30% yield).

  • Mechanism: Oxidation of a sulfur precursor (thiol, disulfide, or benzyl thioether).

  • Key Reagent:

    
     or 
    
    
    
    .

ProtocolSelection Start Start: Analyze Substrate IsNProtected Is N1 position substituted? Start->IsNProtected ElectronRich Are there EDGs (Me, OMe)? IsNProtected->ElectronRich Yes OxidativeRoute Protocol B: Oxidative Chlorination IsNProtected->OxidativeRoute No (Risk of Salt Formation) DirectRoute Protocol A: Direct Chlorosulfonation ElectronRich->DirectRoute Yes PrecursorCheck Can you access 4-thiol or 4-benzylthio? ElectronRich->PrecursorCheck No PrecursorCheck->DirectRoute No (Force Conditions) PrecursorCheck->OxidativeRoute Yes

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and availability.

Module 2: Troubleshooting Direct Chlorosulfonation (Protocol A)

The Problem: You observe starting material recovery or low conversion despite heating. The Cause: Pyrazolium salt formation deactivates the ring at C4.

Optimization Steps
  • The Thionyl Chloride "Kicker": Chlorosulfonic acid alone is often insufficient to drive the reaction to the chloride. It frequently stops at the sulfonic acid stage.

    • Solution: After the initial heating with

      
      , add 1.5–2.0 equivalents of thionyl chloride (
      
      
      
      ) and reflux. This converts the dormant sulfonic acid intermediate into the desired sulfonyl chloride.
  • Stoichiometry Ramp:

    • Use excess chlorosulfonic acid (5–10 equivalents). The acid acts as both solvent and reagent to overcome the deactivation barrier.

  • Temperature Management:

    • Start at 0°C to manage the exotherm.

    • Ramp slowly to 60–90°C. Note: If you go above 100°C without N-protection, you risk decomposition.

Critical Workflow (Self-Validating):

  • Step 1: Dissolve pyrazole in neat

    
     at 0°C.
    
  • Step 2: Heat to 60°C for 2 hours.

  • Step 3: Validation Point: Take an aliquot, quench in

    
    . If NMR shows sulfonic acid (shift ~8.0 ppm), add 
    
    
    
    and reflux for 2 more hours.

Module 3: Troubleshooting Oxidative Chlorination (Protocol B)

The Problem: You cannot use harsh acids, or Method A failed. The Solution: Oxidative chlorination of a pyrazole-4-thiol or disulfide. This method is milder and often higher yielding (85-97%).

Recommended Variant: The System

This method is superior to


 gas (safety) and NCS (atom economy) for many substrates.

Protocol:

  • Dissolve the pyrazole-4-thiol (or disulfide) in DCM.

  • Add Thionyl Chloride (2 eq) at 0°C.

  • Add Hydrogen Peroxide (30%, 3-4 eq) dropwise.

    • Mechanism:[1][2][3][4][5][6][7]

      
       oxidizes the sulfur; 
      
      
      
      acts as the chlorine source and dehydrating agent.
  • Reaction Time: Usually <15 minutes.

Data Comparison: Yields by Method

PrecursorMethodReagentsTypical YieldKey Risk
1,3,5-TrimethylpyrazoleDirect

60-75%Pyrazolium salt formation
Pyrazole-4-thiolOxidative

70-85%Over-oxidation to sulfonic acid
Pyrazole-4-thiolOxidative

90-97% Violent exotherm (control T)
Benzyl-4-thio-pyrazoleOxidative

50-70%Hydrolysis during workup

Module 4: The Silent Yield Killer (Workup & Isolation)

70% of "reaction failures" are actually workup failures . Pyrazole-4-sulfonyl chlorides are highly susceptible to hydrolysis during the aqueous quench.

The "Race Against Hydrolysis" Protocol:

  • Temperature is King: The quench water must be ice-cold (0°C) . The hydrolysis rate doubles for every 10°C rise.

  • Solvent Shielding: Do not pour the reaction mixture directly into water.

    • Correct Technique: Pour the reaction mixture into a rapidly stirring biphasic mixture of Ice/Water + DCM . The DCM immediately extracts the sulfonyl chloride, shielding it from the aqueous acid.

  • Phase Separation: Separate layers immediately. Do not let them sit.

  • Drying: Dry the organic layer over

    
     (neutral) rather than 
    
    
    
    (slightly acidic/Lewis acidic) to prevent degradation.

WorkupWorkflow Reaction Reaction Mixture (Acidic) Quench Quench into Ice + DCM (Biphasic) Reaction->Quench Slow Addition Extraction Rapid Phase Separation Quench->Extraction < 5 mins Drying Dry over Na2SO4 (Avoid MgSO4) Extraction->Drying Immediate Evap Vac Evap < 30°C Drying->Evap

Figure 2: Optimized workup workflow to minimize hydrolytic degradation.

FAQ: Rapid Troubleshooting

Q: My product is a gum/oil, but it should be a solid. What happened? A: You likely have a mixture of sulfonyl chloride and sulfonic acid (hydrolysis product).

  • Fix: Redissolve the gum in

    
     and reflux for 1 hour. Remove 
    
    
    
    under vacuum. If it solidifies, you successfully regenerated the chloride.

Q: I see a peak at ~14 ppm in the proton NMR. What is it? A: That is the


 proton. Your product has hydrolyzed.[3][8] See the "Race Against Hydrolysis" protocol above.

Q: Can I use column chromatography to purify? A: generally, No . Silica gel is slightly acidic and contains water, which will hydrolyze your product on the column.

  • Alternative: Crystallization from dry Hexane/DCM or use immediately in the next step (sulfonamide formation).

Q: Why is my yield low with N-unsubstituted pyrazoles? A: The N-H proton is acidic. In the presence of bases (during subsequent steps) or even during reaction, it can lead to polymerization or intermolecular sulfonylation.

  • Fix: Protect the Nitrogen (e.g., Methyl, Tosyl, or SEM group) before attempting chlorosulfonation.

References

  • Direct Chlorosulfonation Optimization

    • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
    • Source:Bioorganic & Medicinal Chemistry (via NIH/PubMed).
    • Context: Describes the use of followed by to improve yields.
    • URL:[Link]

  • Oxidative Chlorin

    
    ): 
    
    • Title: Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1]

    • Source:Journal of Organic Chemistry (Bahrami et al., 2009).[1]

    • Context: Establishes the high-yielding (97%) oxidative protocol using hydrogen peroxide and thionyl chloride.
    • URL:[Link]

  • Oxidative Chlorination (NCS/HCl)

    • Title: Oxidation of a thiol to a sulfonyl chloride.[1][9]

    • Source:ChemSpider Synthetic Pages.
    • Context: Practical protocol for using N-chlorosuccinimide (NCS)
  • Electrochemical Synthesis (Alternative)

    • Title: Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.[10]

    • Source:Russian Journal of Electrochemistry.
    • Context: Discusses the mechanism of chlorin
    • URL:[Link]

Sources

Troubleshooting

"1-methyl-1H-pyrazole-4-sulfonamide" stability and storage conditions

Technical Support Center: 1-methyl-1H-pyrazole-4-sulfonamide Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-methyl-1H-pyrazole-4-sulfonamide. This document is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-methyl-1H-pyrazole-4-sulfonamide

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-methyl-1H-pyrazole-4-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its lifecycle in the lab. As direct, long-term stability data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds and established principles of chemical stability.

Core Stability & Storage Data

Proper storage is the most critical factor in preventing degradation and ensuring experimental reproducibility. The following table summarizes the recommended conditions based on data from analogous pyrazole and sulfonamide-containing compounds.

ParameterRecommendationRationale & Key Considerations
Long-Term Storage Temp. 2°C to 8°C (Refrigerated) While some suppliers of similar dimethylated pyrazole sulfonamides suggest room temperature storage, a refrigerated environment is the most robust and recommended condition for long-term preservation of chemical integrity for analogous pyrazole derivatives.[1][2][3] This minimizes the risk of slow degradation pathways that can occur over months or years.
Short-Term Storage Temp. Room Temperature (Permissible)The compound is likely stable at room temperature for the duration of typical experimental workflows.[2][3][4] Many synthetic protocols for related structures involve stirring at ambient temperatures for extended periods (e.g., 16 hours), indicating reasonable short-term stability.[5]
Container Tightly sealed, amber glass vialA well-closed container is crucial to prevent exposure to atmospheric moisture.[1] Amber glass is recommended to protect against potential photodegradation, a common concern for aromatic and heterocyclic compounds.
Atmosphere Standard atmosphere (dry)For the solid compound, storage under a standard, dry atmosphere is sufficient. For solutions, especially in protic solvents, purging with an inert gas (Nitrogen or Argon) before sealing can extend stability by displacing oxygen and moisture.
Incompatible Materials Strong oxidizing agents, moistureAvoid storage near strong oxidizing agents, which can react with the sulfonamide or pyrazole moieties.[6] Exposure to moisture should be minimized.[6]

Frequently Asked Questions (FAQs)

Q1: My supplier's data sheet for a similar compound says "store at room temperature," but you recommend refrigeration. Which should I follow?

A: This is a common point of confusion. "Room temperature" storage is often deemed acceptable by suppliers for shipping and short-to-medium term storage, and many related compounds are stable under these conditions.[2][3] However, as application scientists, we prioritize long-term sample integrity to ensure experiment-to-experiment consistency. Refrigeration at 2°C to 8°C slows down nearly all potential degradation kinetics, making it the superior choice for your primary, archival stock of the compound.[1]

Q2: How should I prepare and store solutions of 1-methyl-1H-pyrazole-4-sulfonamide?

A: The stability in solution is highly dependent on the solvent. For most organic synthesis and in vitro biological assays, DMSO is a common solvent.

  • Preparation: Prepare a high-concentration stock solution in anhydrous DMSO. If solubility is an issue, gentle warming (to 30-40°C) or sonication can be employed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock vial.

  • Aqueous Buffers: Avoid prolonged storage in aqueous buffers, especially at non-neutral pH. Sulfonamide groups can be susceptible to hydrolysis under acidic or basic conditions.[7] Prepare fresh dilutions in aqueous media from your DMSO stock immediately before each experiment.

Q3: What are the visual or physical signs of compound degradation?

A: While the only definitive confirmation is through analytical chemistry, you should be suspicious of degradation if you observe:

  • Change in Color: The off-white or white powder develops a yellow or brownish tint.

  • Altered Physical State: The powder becomes clumpy, sticky, or appears "wet," which suggests moisture absorption.

  • Reduced Solubility: The compound becomes difficult to dissolve in a solvent in which it was previously soluble.

  • Inconsistent Analytical Data: You observe new, unexpected spots on a TLC plate or peaks in an LC-MS chromatogram compared to a fresh sample.

Troubleshooting Guide

This section addresses common experimental issues that may be linked to the stability of 1-methyl-1H-pyrazole-4-sulfonamide.

Scenario 1: You observe a gradual or sudden loss of compound efficacy in your biological assay.

This is a classic symptom of compound degradation. The active molecule is no longer present at the expected concentration, leading to diminished or inconsistent results.

cluster_problem Observed Problem cluster_investigation Investigation Pathway cluster_solution Resolution Problem Inconsistent Results / Loss of Activity CheckStorage 1. Verify Storage Conditions (Solid & Solution Stocks) Problem->CheckStorage Start Here CheckPrep 2. Review Solution Prep (Solvent, Age, Freeze/Thaw) CheckStorage->CheckPrep Conditions OK? PerformQC 3. Perform Quality Control (e.g., TLC, LC-MS) CheckPrep->PerformQC Protocol OK? NewStock Prepare Fresh Solutions from Validated Stock PerformQC->NewStock QC Pass? OrderNew Order New Compound Lot PerformQC->OrderNew QC Fail?

Caption: Troubleshooting workflow for loss of compound activity.

Step-by-Step Causality Analysis:

  • Examine Storage Conditions: The first and most likely culprit is improper storage. Was the solid stock left on the bench? Was the DMSO stock subjected to multiple freeze-thaw cycles? Verify that both the primary solid stock (refrigerated) and solution aliquots (frozen) have been handled correctly.

  • Review Solution Preparation: Consider the age of the working solution. Aqueous solutions should be made fresh daily. Even DMSO stocks have a finite lifespan. If the stock is several months old, its integrity may be compromised.

  • Perform Quality Control (QC): If storage and preparation seem correct, the issue may be the compound lot itself. A simple QC check is essential. We recommend a quick TLC analysis (protocol below) or LC-MS to check for the appearance of new impurity spots/peaks that would indicate degradation.

  • Resolution: If the QC check fails, discard the suspect stock and prepare a fresh solution from your primary solid. If the solid itself is suspect (old, discolored), a new lot of the compound should be procured.

Scenario 2: The compound, which used to dissolve easily, is now poorly soluble.

This often indicates that the compound has either absorbed moisture and hydrolyzed, or potentially polymerized or oxidized into less soluble species.

  • Verify Solvent: Double-check that you are using the correct grade and type of solvent (e.g., anhydrous DMSO).

  • Attempt Gentle Dissolution: Use a vortex mixer or sonicator to aid dissolution. Gentle warming (up to 40°C) can also be effective.

  • Interpret Failure: If the compound remains insoluble after these steps, it is a strong indicator of degradation. Do not use the material for your experiment, as the concentration will be unknown and impurities are likely present. Discard the vial and use a fresh stock.

Experimental Protocol: Rapid Quality Control via TLC

This protocol provides a fast, inexpensive method to visually assess the purity of your 1-methyl-1H-pyrazole-4-sulfonamide stock and check for signs of degradation.

Objective: To separate the main compound from any potential non-volatile impurities or degradation products.

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Mobile Phase: A non-polar/polar solvent mixture. A good starting point is a 7:3 or 8:2 mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Sample of your compound (the "test" sample)

  • (Optional but recommended) A sample from a new, unopened vial (the "control" sample)

  • UV lamp (254 nm)

Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of both your test sample and control sample (if available) in a few drops of a suitable solvent like DCM or Ethyl Acetate.

  • Spotting: Using a capillary tube, carefully spot a small amount of each solution onto the baseline of the TLC plate, about 1 cm from the bottom. Keep the spots small and distinct.

  • Development: Place the spotted TLC plate into the developing chamber containing the mobile phase. Ensure the solvent level is below your spots. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Analysis:

    • Pristine Sample: A pure sample should show a single, well-defined spot.

    • Degraded Sample: A degraded sample will often show the main spot plus additional spots (usually at a lower or higher Retention Factor, Rf) or "streaking" from the baseline. The presence of any new spots in your test sample that are not in the control is a clear sign of impurity or degradation.

References

  • Capot Chemical (n.d.). MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Available at: [Link]

  • American Elements (n.d.). 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide. Available at: [Link]

  • Patel, R. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Li, Y. et al. (2022). Study on Degradation of Sulfamethoxazole in Water by Activated Persulfate of Molybdenite Supported on Biochar. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving the Selectivity of 1-Methyl-1H-Pyrazole-4-Sulfonamide Derivatives

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazole-4-sulfonamide derivatives. This scaffold is a cornerstone in modern m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazole-4-sulfonamide derivatives. This scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of kinase inhibitors.[1] The pyrazole ring system offers a versatile platform for creating compounds with a wide range of biological activities.[1][2] However, achieving high target selectivity remains a significant challenge due to the conserved nature of ATP-binding sites across the human kinome.[3][4]

This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. It is structured to help you diagnose common problems, understand the underlying chemical principles, and implement effective strategies to enhance the selectivity of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions about the pyrazole-sulfonamide scaffold and kinase selectivity.

Q1: What makes the 1-methyl-1H-pyrazole-4-sulfonamide scaffold a "privileged" structure in kinase inhibitor design?

A1: The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The pyrazole ring is a key component in numerous clinically approved drugs.[2] For kinase inhibitors, this scaffold is particularly effective for several reasons:

  • Hinge-Binding Mimicry: The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.[1]

  • Structural Rigidity and Vectorial Control: The 5-membered aromatic ring provides a rigid core that properly orients substituents into specific regions of the kinase active site. The sulfonamide linker offers a flexible yet constrained vector to position larger chemical groups into solvent-exposed regions or adjacent pockets, which is critical for tuning selectivity.

  • Synthetic Tractability: Pyrazole-sulfonamide derivatives can be synthesized through well-established and robust chemical reactions, allowing for the rapid generation of diverse chemical libraries for screening.[5][6]

Q2: Why are my pyrazole-sulfonamide inhibitors showing activity against multiple kinases (i.e., they are promiscuous)?

A2: This is a common and expected challenge. Most kinase inhibitors target the highly conserved ATP-binding site. Because hundreds of kinases share similar structural features in this pocket, achieving specificity is difficult. A compound that is potent against your primary target may also inhibit dozens of other kinases.[1] For example, some pyrazole-based dual Aurora A/B kinase inhibitors were found to inhibit over 20 other kinases when screened against a large panel.[1] This cross-reactivity, or polypharmacology, can lead to unexpected cellular effects or toxicity.[7]

Q3: How do I begin to quantify the selectivity of my lead compound?

A3: Quantifying selectivity is a multi-step process that moves from broad screening to detailed characterization.

  • Broad Kinome Profiling: The most comprehensive first step is to screen your compound against a large panel of kinases (often >400) at a single, fixed concentration (e.g., 1 µM).[8] Commercial services offer these panels and provide a percent inhibition value for each kinase. This gives you a global view of the off-targets.

  • Dose-Response Confirmation: For any significant "hits" from the initial screen, you must perform full dose-response experiments to determine the IC₅₀ (or Kd) value for each off-target kinase.

  • Selectivity Metrics: Once you have potency values for your primary target and key off-targets, you can calculate selectivity ratios. More advanced metrics like the Selectivity Score (number of kinases inhibited above a certain threshold) or the Gini Coefficient can provide a more nuanced understanding of promiscuity.[8]

Section 2: Troubleshooting Guide

This section provides structured guidance for specific experimental problems.

Problem 1: My lead compound is highly potent on my target kinase (Target A) but also potently inhibits a closely related kinase (Target B), leading to a poor selectivity window (<10-fold).
Diagnostic Workflow

G start Poor Selectivity Observed (Target A vs. Target B) step1 Step 1: Structural Analysis Compare ATP pocket of A vs. B. Focus on non-conserved residues. start->step1 step2 Step 2: Identify Key Differences Is there a different 'gatekeeper' residue? Is the solvent front shaped differently? step1->step2 step3 Step 3: Rational Drug Design Synthesize targeted modifications to exploit differences. step2->step3 step4 Step 4: Iterative Rescreening Test new derivatives against both Target A and Target B. step3->step4 step5 Step 5: Analyze SAR Did modifications improve selectivity? Refine design and repeat cycle. step4->step5 step5->step3 Iterate

Caption: Iterative workflow for improving kinase inhibitor selectivity.

Causality & Corrective Actions
  • Underlying Cause: The ATP-binding pockets of Target A and Target B are likely highly homologous. Your current inhibitor is interacting only with conserved residues common to both kinases. To gain selectivity, you must design your molecule to interact with non-conserved residues.[4]

  • Corrective Action 1: Exploit the "Gatekeeper" Residue.

    • Explanation: The gatekeeper residue controls access to a deeper hydrophobic pocket. A large, bulky gatekeeper (like Phenylalanine) will restrict access, while a small one (like Threonine) will allow it. Find the gatekeeper residues for both kinases (e.g., via PDB or sequence alignment).

    • Strategy:

      • If Target A has a small gatekeeper and Target B has a large one, add a bulky, hydrophobic group to your inhibitor at a position that can access this deep pocket. This modification should be sterically hindered from binding to Target B.

      • Conversely, if your target has the larger gatekeeper, your inhibitor should be designed to avoid deep pocket penetration.

  • Corrective Action 2: Target the Solvent-Exposed Region.

    • Explanation: The region around the entrance of the ATP pocket is exposed to the solvent (water) and is often less conserved between kinases. Modifications here can improve selectivity without drastically affecting hinge-binding affinity.

    • Strategy: Modify the part of your molecule extending from the sulfonamide nitrogen. Add groups that can form specific interactions (H-bonds, ionic bonds) with unique amino acids in the solvent-front of Target A. For example, adding a basic amine could form a salt bridge with an acidic residue (Asp, Glu) present in Target A but not in Target B.

Structure-Activity Relationship (SAR) Table Example
Compound IDR-Group on SulfonamideTarget A IC₅₀ (nM)Target B IC₅₀ (nM)Selectivity (B/A)
Lead-001 -H15453x
Mod-002 -CH₃201507.5x
Mod-003 -(CH₂)₂-OH1840022x
Mod-004 -Ph1502001.3x

From this hypothetical data, one would conclude that adding small, polar groups (Mod-002, Mod-003) improves selectivity, while adding a large hydrophobic group (Mod-004) is detrimental to both potency and selectivity.

Problem 2: My biochemical assay (IC₅₀) shows high selectivity, but the compound is not selective in cell-based assays.
Diagnostic Workflow

G start Biochemical vs. Cellular Selectivity Mismatch step1 Consider Assay Conditions: Is biochemical ATP concentration physiologically relevant? start->step1 step2 Assess Cell Permeability & Efflux: Does the compound enter cells? Is it actively pumped out? start->step2 step3 Perform Cellular Target Engagement Assay: Does the compound bind its target in a live cell? step2->step3 step4 Investigate Off-Target Phenotypes: Could a non-kinase off-target be causing the cellular effect? step3->step4

Caption: Troubleshooting biochemical vs. cellular selectivity discrepancies.

Causality & Corrective Actions
  • Underlying Cause 1: Non-Physiological ATP Concentration.

    • Explanation: Many biochemical kinase assays are run at an ATP concentration equal to the Km,ATP of the enzyme to accurately measure the inhibitor's intrinsic affinity (Ki).[9] However, inside a cell, the ATP concentration is much higher (1-5 mM), typically well above the Km,ATP of most kinases.[10] This high level of cellular ATP will be more competitive against your inhibitor. If your primary target has a very high Km,ATP and an off-target has a very low Km,ATP, your inhibitor might appear selective in vitro but will be easily outcompeted at the off-target in a cellular environment.

    • Corrective Action: Re-run your key biochemical assays using a high, physiological concentration of ATP (e.g., 2 mM) to better mimic the cellular environment and get a more predictive IC₅₀ value.

  • Underlying Cause 2: Off-Target Effects are Not Kinase-Related.

    • Explanation: The pyrazole-sulfonamide scaffold can bind to other proteins besides kinases. For instance, sulfonamides are a classic pharmacophore for inhibiting carbonic anhydrases.[11][12] The cellular phenotype you observe might be due to an entirely unexpected off-target.

    • Corrective Action: Broaden your screening. Consider a cellular thermal shift assay (CETSA) or chemical proteomics approach to identify all cellular proteins that your compound binds to. This is an unbiased way to uncover unexpected off-targets.

  • Underlying Cause 3: Differences in Cellular Target Engagement.

    • Explanation: A compound's ability to engage its target in a live cell depends on cell permeability, efflux pump activity, and intracellular localization.[13] An inhibitor might not reach its intended target in sufficient concentrations.

    • Corrective Action: Use a cellular target engagement assay like the NanoBRET™ assay.[14][15] This technology measures the binding of your compound to a specific, tagged kinase inside living cells, providing direct evidence of target engagement and allowing for a true cellular selectivity profile to be built.[15]

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Kinase Assay with Physiological ATP

This protocol describes a standard method to measure inhibitor potency under conditions that better reflect the cellular environment.

  • Reagents & Materials:

    • Purified, active kinase (Target A and Target B)

    • Specific peptide substrate for each kinase

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP stock solution (100 mM)

    • ¹²-point serial dilution of your inhibitor in DMSO

    • ³²P-γ-ATP or ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well assay plates

  • Procedure:

    • Prepare a 2X enzyme solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution. Crucially, the final ATP concentration in the well should be 2 mM.

    • Dispense 2.5 µL of your inhibitor dilutions into the assay plate. Include DMSO-only controls (0% inhibition) and a no-enzyme control (100% inhibition).

    • Add 2.5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the signal according to the manufacturer's protocol (e.g., phosphor imaging for ³²P or luminescence for ADP-Glo™).

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol provides a framework for measuring inhibitor binding to a target kinase in live cells.[15]

  • Reagents & Materials:

    • HEK293 cells (or other suitable cell line)

    • Plasmid DNA encoding your kinase-of-interest fused to NanoLuc® luciferase

    • FuGENE® HD Transfection Reagent

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Tracer (a fluorescently-labeled ligand for your kinase)

    • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • Serial dilution of your test compound in DMSO

    • White, 384-well cell culture plates

  • Procedure (Day 1 - Transfection):

    • Prepare a suspension of HEK293 cells at a concentration of 2 x 10⁵ cells/mL in antibiotic-free DMEM.

    • In a separate tube, prepare the transfection complex by mixing the kinase-NanoLuc® plasmid DNA with FuGENE® HD in Opti-MEM®. Incubate for 15 minutes.

    • Add the transfection complex to the cell suspension.

    • Dispense 20 µL of the cell/transfection mix into each well of the 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Procedure (Day 2 - Assay):

    • Prepare a 4X solution of your test compound dilutions in Opti-MEM®.

    • Prepare a 4X solution of the NanoBRET™ Tracer in Opti-MEM®.

    • Combine the compound and tracer solutions 1:1 to create a 2X final treatment solution.

    • Add 20 µL of the 2X treatment solution to the cells. Incubate for 2 hours at 37°C.

    • Prepare the Nano-Glo® detection reagent containing the substrate and extracellular inhibitor.

    • Add 10 µL of the detection reagent to each well.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (Tracer).

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (0% inhibition) and no-tracer (100% inhibition) controls.

    • Plot the corrected NanoBRET™ ratio versus the log of the inhibitor concentration and fit to determine the cellular IC₅₀.

References

  • Al-Ostoot, F. H., Al-Mulla, A. M., & Al-Karmalawy, A. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gomha, S. M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Antibiotics. [Link]

  • El-Sayed, M. A. A., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]

  • Okuzumi, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Klapdohr, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry. [Link]

  • Westover, C. D., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Arshad, M. F., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]

  • Hafez, H. N., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Results in Chemistry. [Link]

  • Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Kathwate, L. H., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Arshad, M. F., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: 1-Methyl-1H-pyrazole-4-sulfonamide Stability &amp; Degradation

Executive Summary & Stability Dashboard Welcome to the technical support portal for 1-methyl-1H-pyrazole-4-sulfonamide (CAS: 10250-65-4). This compound is a critical scaffold in medicinal chemistry, often serving as a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Dashboard

Welcome to the technical support portal for 1-methyl-1H-pyrazole-4-sulfonamide (CAS: 10250-65-4). This compound is a critical scaffold in medicinal chemistry, often serving as a precursor for COX-2 inhibitors and agrochemicals. While the pyrazole ring confers significant aromatic stability, the sulfonamide moiety (


) introduces specific vulnerabilities to hydrolysis and photolysis.

Stability Snapshot:

Stressor Stability Rating Primary Risk Key Degradant (Mass Shift)
Acid (pH < 2) ⚠️ Moderate Hydrolysis of S-N bond Sulfonic Acid (+1 Da)
Base (pH > 10) ✅ High Salt formation (Reversible) None (Ionization only)

| Oxidation (


)  | ⚠️ Moderate | N-Oxidation / Hydroxylation | N-Oxide (+16 Da) |
| Photolysis (UV)  | ❌ Low | Radical Cleavage / Desulfonation | Desulfonated Parent (-64 Da) |
| Thermal  | ✅ High | Stable < 150°C | Melting/Sublimation |

Detailed Degradation Pathways

Module A: Hydrolytic Pathways (The Acid Challenge)

Issue: Users often report "ghost peaks" or retention time shifts in highly acidic mobile phases.

Mechanism: The sulfonamide bond is generally robust. However, under forced acidic conditions (e.g., 1N HCl, reflux), the sulfur atom becomes electrophilic. Water attacks the sulfur, displacing ammonia (


).
  • Reaction:

    
    
    
  • Product: 1-methyl-1H-pyrazole-4-sulfonic acid.

  • Base Stability: In basic conditions, the sulfonamide proton is removed (

    
    ), forming a resonance-stabilized anion (
    
    
    
    ). This anion repels nucleophilic attack by hydroxide, rendering the molecule highly resistant to base hydrolysis [1].
Module B: Oxidative Stress

Issue: Appearance of M+16 or M+32 peaks in LC-MS during stability testing.

Mechanism: The pyrazole ring is electron-rich. In the presence of strong oxidants (peroxides) or metabolic enzymes (CYP450 mimics):

  • N-Oxidation: The pyridine-like nitrogen (N2) in the pyrazole ring can be oxidized to form an N-oxide.

  • Methyl Hydroxylation: The N-methyl group is susceptible to radical attack, converting to a hydroxymethyl group (

    
    ), which may further oxidize to an aldehyde.
    
Module C: Photolysis (The UV Risk)

Issue: Solid samples turning yellow/brown upon benchtop exposure.

Mechanism: Sulfonamides are known photosensitizers. UV absorption promotes the molecule to an excited singlet state.

  • Homolytic Cleavage: The S-N bond breaks, forming a sulfonyl radical (

    
    ) and an amino radical (
    
    
    
    ).
  • Desulfonation: The sulfonyl radical can lose

    
    , leaving a pyrazole radical that abstracts a proton to form 1-methyl-1H-pyrazole  (Mass loss of ~79 Da from parent) or couples to form azo-dimers (causing the yellow color) [2].
    

Pathway Visualization (Interactive Diagrams)

Figure 1: Comprehensive Degradation Map

Caption: Master degradation topology showing Acid Hydrolysis (Left), Oxidation (Right), and Photolysis (Bottom) pathways.[1]

DegradationMap Parent 1-methyl-1H-pyrazole- 4-sulfonamide (MW: 161.18) Acid Acidic Hydrolysis (H+, Heat) Parent->Acid Oxidant Oxidation (H2O2 / Peroxide) Parent->Oxidant UV Photolysis (UV Light) Parent->UV SulfonicAcid 1-methyl-1H-pyrazole- 4-sulfonic acid (MW: 162.16) Acid->SulfonicAcid - NH3 Ammonia NH4+ Acid->Ammonia NOxide N-Oxide Impurity (MW: 177.18) Oxidant->NOxide + O (N-attack) hydroxymethyl Hydroxymethyl analogue Oxidant->hydroxymethyl + O (C-attack) Radical [Sulfonyl Radical] UV->Radical Desulfonated 1-methyl-1H-pyrazole (MW: 82.1) Radical->Desulfonated - SO2, - NH2 SO2 SO2 Gas Radical->SO2

Troubleshooting Guide & FAQs

Scenario 1: The "Ghost" Peak in LC-MS

User Question: "I see a peak eluting before my parent compound with a mass of 162 Da (Positive Mode). Is this an impurity?"

Diagnosis:

  • Likely Cause: Hydrolysis to Sulfonic Acid.

  • Explanation: The parent (MW 161) hydrolyzes to the sulfonic acid (MW 162).

    • Note on Mass: Parent (

      
      ) = 161. Product (
      
      
      
      ) = 162. The mass difference is +1 Da.
    • Note on Retention: Sulfonic acids are highly polar (strong acids). They will elute near the void volume (dead time) in Reverse Phase HPLC unless you use an ion-pairing agent.

  • Verification Step: Check the pH of your sample diluent. If it was stored in acidic media (>24h), this is a degradation artifact.

Scenario 2: Yellow Discoloration

User Question: "My white powder turned pale yellow after leaving it on the balance for 3 days. Is it still usable?"

Diagnosis:

  • Likely Cause: Photolytic Radical Coupling.

  • Explanation: Even trace amounts of radical coupling (azo formation) can cause intense color changes due to extended conjugation, even if the bulk purity is >99%.

  • Action:

    • Run an HPLC.[2] If purity is >99.5%, the color is superficial.

    • Recrystallization: Dissolve in warm ethanol/water and recrystallize to remove the colored radical species.

    • Prevention: Store in amber vials.

Scenario 3: The M+16 Peak

User Question: "I see a small peak at M+16 in my stability sample (peroxide treated)."

Diagnosis:

  • Likely Cause: N-Oxide formation.

  • Differentiation:

    • N-Oxide: Elutes earlier than parent (more polar).

    • Hydroxymethyl (side chain): Elutes earlier but often shows water loss ([M+16]-18) in the MS source.

Standardized Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this workflow to validate your analytical method.

1. Acid Hydrolysis:

  • Reagent: 1.0 N HCl.

  • Condition: Reflux at 60°C for 4 hours.

  • Target: 10-20% degradation.

  • Neutralization: Cool and neutralize with 1.0 N NaOH before injection to prevent column damage.

2. Oxidative Stress:

  • Reagent: 3%

    
     (Hydrogen Peroxide).
    
  • Condition: Room temperature for 24 hours.

  • Note: If no degradation is observed, increase to 10%

    
     at 40°C. Warning: High heat + peroxide can explode pyrazoles; use a blast shield.
    

3. Photostability:

  • Condition: Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard).

  • Control: Wrap a concurrent sample in aluminum foil to distinguish thermal vs. photo effects.

Protocol B: LC-MS Separation Strategy
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Why? The acidic mobile phase keeps the sulfonamide protonated (neutral) for retention, while the sulfonic acid degradant remains ionized and elutes early.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard text regarding sulfonamide hydrolysis kinetics and acid/base stability profiles).
  • Tønnesen, H. H. (2004). Photostability of Drugs and Drug Formulations. CRC Press.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Specific kinetics on sulfonamide bond cleavage).

Sources

Reference Data & Comparative Studies

Validation

The Critical Role of Isomerism: A Comparative Guide to 1-methyl-1H-pyrazole-4-sulfonamide and its Regioisomers in Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole sulfonamide scaffold represents a privileged structure, consistently appearing in compounds with a wide array of pharmacological activities.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole sulfonamide scaffold represents a privileged structure, consistently appearing in compounds with a wide array of pharmacological activities.[1][2] This guide delves into a comparative analysis of 1-methyl-1H-pyrazole-4-sulfonamide and its regioisomers, exploring how subtle changes in molecular architecture can profoundly impact biological activity. While direct head-to-head comparative studies of these specific isomers are not abundant in current literature, by examining existing data on related compounds and fundamental structure-activity relationship (SAR) principles, we can construct a valuable framework for understanding their potential differential activities and guide future research.

The Pyrazole Sulfonamide Core: A Foundation of Diverse Bioactivity

The fusion of a pyrazole ring and a sulfonamide group creates a pharmacophore with remarkable versatility. Pyrazole derivatives are known for a broad spectrum of biological effects, including anti-inflammatory, antiviral, antitumor, antidepressant, and antioxidant properties.[3] Similarly, the sulfonamide moiety is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs with antibacterial, anticancer, and anti-inflammatory actions.[4] The combination of these two pharmacophores in a single molecule can lead to synergistic effects and novel mechanisms of action, making pyrazole sulfonamides a fertile ground for drug discovery.[4]

1-methyl-1H-pyrazole-4-sulfonamide: The Archetype

The 4-sulfonamide isomer, where the sulfonamide group is positioned at the C4 position of the pyrazole ring, is a common starting point for medicinal chemistry campaigns. The synthesis of such compounds typically involves the sulfonylation of a pre-formed pyrazole ring. For instance, 3,5-dimethyl-1H-pyrazole can be sulfonylated using chlorosulfonic acid, followed by reaction with an appropriate amine to yield the desired sulfonamide derivative.[5]

Derivatives of pyrazole-4-sulfonamide have been investigated for various therapeutic applications, including their potential as anticancer agents. Studies have shown that these compounds can exhibit antiproliferative activity against various cancer cell lines.[5]

The Impact of Isomerism: A Tale of Three Positions

The biological activity of a pyrazole sulfonamide is not solely determined by the presence of these two key functional groups but is critically dependent on their spatial arrangement. In the case of 1-methyl-1H-pyrazole sulfonamide, the sulfonamide group can be attached at the C3, C4, or C5 positions of the pyrazole ring, giving rise to three distinct regioisomers. Furthermore, the methyl group's position on one of the nitrogen atoms (N1 or N2) also introduces another layer of isomeric complexity.

Comparative Biological Landscape of Pyrazole Sulfonamide Isomers
IsomerPotential Biological Activities (Inferred from related compounds)Key Considerations for SAR
1-methyl-1H-pyrazole-4-sulfonamide Antiproliferative, Antifungal, Antiviral, Herbicidal (as AHAS inhibitors)[5][6][7]The central position of the sulfonamide group may allow for different interactions with target proteins compared to the other isomers. The vector of the sulfonamide relative to the N-methyl group and other substituents is a key determinant of binding.
1-methyl-1H-pyrazole-3-sulfonamide Building block for pharmaceuticals.[2] Potential for varied enzyme inhibition profiles.The proximity of the sulfonamide group to the N-methyl group could lead to steric hindrance or favorable intramolecular interactions that influence its binding to biological targets.
1-methyl-1H-pyrazole-5-sulfonamide Antimicrobial activity has been reported for some pyrazole-5-carboxamide sulfonamide derivatives.[8]The position adjacent to the second nitrogen atom may influence the electronic properties and hydrogen bonding capacity of the sulfonamide, potentially leading to unique biological activities.

Note: The activities listed are based on studies of related pyrazole sulfonamide derivatives and are intended to be illustrative of the potential for diverse and isomer-dependent bioactivity. Direct experimental validation for these specific isomers is required.

The Role of N-Methylation: N1 versus N2 Isomers

The position of the methyl group on the pyrazole ring (N1 or N2) is another critical factor influencing biological activity. The alkylation of unsymmetrically substituted pyrazoles can often result in a mixture of N1 and N2 isomers.[9] The development of regioselective N-alkylation methods is therefore crucial for systematic SAR studies. Recent advancements have demonstrated highly selective N1-methylation of pyrazoles using sterically bulky α-halomethylsilanes as masked methylating reagents, achieving high regioisomeric ratios.[10] The differential positioning of the methyl group can alter the molecule's dipole moment, lipophilicity, and the steric environment around the nitrogen atoms, all of which can impact interactions with biological targets.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis and biological evaluation of pyrazole sulfonamides, based on established protocols in the literature.

General Synthesis of 1-methyl-1H-pyrazole-4-sulfonamide Derivatives

This protocol is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives.[5]

Step 1: N-Methylation of Pyrazole

  • To a solution of the starting pyrazole in a suitable solvent (e.g., THF), add a base (e.g., potassium tert-butoxide) portion-wise under an inert atmosphere (e.g., nitrogen) at 0 °C.

  • Stir the reaction mixture at room temperature for approximately 40 minutes.

  • Add the methylating agent (e.g., methyl iodide) dissolved in the same solvent to the reaction mixture at room temperature over a period of 30 minutes.

  • Continue stirring at room temperature for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the N-methylated pyrazole.

Step 2: Sulfonylation of N-Methylated Pyrazole

  • To a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere, slowly add a solution of the N-methylated pyrazole in chloroform.

  • Raise the temperature to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride at 60 °C over 20 minutes and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0-10 °C and carefully add it to a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate under vacuum to obtain the pyrazole-4-sulfonyl chloride.

Step 3: Synthesis of the Final Sulfonamide

  • Dissolve the desired amine in dichloromethane and add a base such as diisopropylethylamine at room temperature.

  • To this mixture, add a solution of the pyrazole-4-sulfonyl chloride in dichloromethane at room temperature.

  • Stir the reaction for 16 hours at room temperature, monitoring by TLC.

  • Upon completion, add cold water and stir for 10 minutes.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide.

In Vitro Antiproliferative Activity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]

  • Cell Seeding: Seed cancer cells (e.g., U937) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Mitomycin C) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) value for each compound using appropriate software (e.g., GraphPad Prism).

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Logical Flow of Isomer-Based Drug Discovery A Identify Bioactive Scaffold (Pyrazole Sulfonamide) B Synthesize and Screen Primary Isomer (e.g., 1-methyl-1H-pyrazole-4-sulfonamide) A->B C Establish Preliminary Structure-Activity Relationship (SAR) B->C D Regioselective Synthesis of Other Isomers (3- and 5-sulfonamides, N1 vs. N2 methyl) C->D E Comparative Biological Evaluation (In Vitro and In Vivo Assays) D->E F Refine SAR and Identify Lead Candidate E->F

Caption: Logical workflow for isomer-focused drug discovery.

General Synthesis Workflow Start Starting Pyrazole Step1 N-Methylation Start->Step1 Intermediate1 N-Methylated Pyrazole Step1->Intermediate1 Step2 Sulfonylation Intermediate1->Step2 Intermediate2 Pyrazole Sulfonyl Chloride Step2->Intermediate2 Step3 Amination Intermediate2->Step3 End Final Pyrazole Sulfonamide Step3->End

Sources

Comparative

The Emerging Promise of Pyrazole-Sulfonamides in Combating Drug-Resistant Tuberculosis: A Comparative Guide

The relentless evolution of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a formidable challenge to global public health, rendering many first- and second-line therapies ineffective. This escalating cr...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless evolution of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a formidable challenge to global public health, rendering many first- and second-line therapies ineffective. This escalating crisis necessitates the urgent discovery and development of novel antitubercular agents with alternative mechanisms of action. Among the promising new scaffolds, derivatives of 1-methyl-1H-pyrazole-4-sulfonamide and related pyrazole-containing compounds have garnered significant attention for their potent in vitro activity and potential to circumvent existing resistance pathways.

This guide provides a comprehensive comparison of the efficacy of pyrazole-sulfonamide derivatives against drug-resistant tuberculosis (DR-TB). It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the available experimental data, a critical evaluation of their performance against current anti-TB agents, and detailed methodologies for their preclinical assessment.

The Rationale for Pyrazole-Sulfonamides: A Chemical and Biological Perspective

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] When coupled with a sulfonamide moiety—another pharmacologically significant functional group—the resulting pyrazole-sulfonamide core offers a unique three-dimensional structure with favorable physicochemical properties for drug development. This includes the potential for improved cell wall penetration and interaction with novel mycobacterial targets. The growing body of research suggests that this chemical class represents a promising avenue for the development of new antitubercular agents, particularly against drug-resistant strains.[2][3]

Comparative In Vitro Efficacy

The primary measure of a compound's direct activity against Mtb is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. While data on the specific "1-methyl-1H-pyrazole-4-sulfonamide" core against a wide array of DR-TB strains is still emerging, studies on structurally related pyrazole-sulfonamide and pyrazole-hybrid derivatives demonstrate significant promise.

Below is a comparative summary of the in vitro activity of representative pyrazole derivatives against the drug-sensitive H37Rv strain of M. tuberculosis, alongside standard anti-TB drugs for context.

Compound Class/DrugDerivative ExampleTarget Mtb StrainMIC (µg/mL)Reference
Pyrazole-Sulfonamide Hybrid Compound 9gH37Rv10.2[3]
Pyrazole-Sulfonamide Hybrid Compound 9mH37Rv12.5[3]
Pyrazole-Carboxamide Compound 5eH37Rv3.12[4]
Pyrazole-Carboxamide Compound 5gH37Rv6.25[4]
1,3,5-Trisubstituted Pyrazole Compound 6H37Rv< 1 µM[3]
Isoniazid (First-Line) -H37Rv~0.2[4]
Rifampicin (First-Line) -H37Rv~0.25
Pyrazinamide (First-Line) -H37Rv (at pH 5.5)~20-50[5]
Bedaquiline (DR-TB) -MDR-TB Isolates0.0039–0.25[6]
Linezolid (DR-TB) -MDR-TB Isolates0.031–4[6]

Analysis of In Vitro Data:

Several novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have shown excellent antitubercular activity against the H37Rv strain. For instance, compound 9g exhibited an MIC of 10.2 µg/mL, and compound 9m had an MIC of 12.5 µg/mL.[3] While these values are higher than those of first-line drugs like isoniazid and rifampicin against drug-sensitive TB, the significance of these compounds lies in their potential activity against resistant strains, which warrants further investigation. Notably, some pyrazole-carboxamide derivatives have demonstrated even lower MICs, such as compound 5e with an MIC of 3.12 µg/mL against H37Rv.[4]

The most promising aspect is the potential for these compounds to be effective against multidrug-resistant tuberculosis (MDR-TB). The development of such novel chemical entities is a critical strategy to overcome the challenges of treating DR-TB.[2]

Potential Mechanisms of Action

A key advantage of novel drug candidates is a mechanism of action that differs from existing drugs, thereby avoiding cross-resistance. Research into pyrazole derivatives has suggested several potential mycobacterial targets:

  • Inhibition of MmpL3: The Mycobacterium membrane protein Large 3 (MmpL3) is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall.[3] Some 1,3,5-trisubstituted pyrazoles have been shown to target MmpL3, and whole-genome sequencing of resistant mutants revealed mutations in the mmpL3 gene.[3]

  • Inhibition of InhA: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of Mtb and is the primary target of isoniazid. Molecular docking studies suggest that some pyrazole-sulfonamide hybrids can bind to the active site of InhA.[3]

  • Induction of Autophagy: Some pyrazole derivatives, such as NSC 18725, have been shown to inhibit the growth of intracellular Mtb by inducing autophagy in infected macrophages.[7] This host-directed activity is a promising strategy that is less likely to induce drug resistance in the bacteria.

G General Workflow for Preclinical Evaluation of Anti-TB Drug Candidates cluster_discovery Drug Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyrazole-Sulfonamide Derivatives MIC_Assay MIC Determination (MABA) vs. Drug-Sensitive & Drug-Resistant Mtb Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) vs. Mammalian Cell Lines MIC_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50/MIC) Cytotoxicity_Assay->Selectivity_Index Animal_Model Murine Model of TB Infection Selectivity_Index->Animal_Model Promising Candidates Efficacy_Study Assess Reduction in Bacterial Load (CFU) Animal_Model->Efficacy_Study Toxicity_Study Evaluate Host Toxicity Animal_Model->Toxicity_Study

Caption: Preclinical evaluation workflow for novel anti-TB drug candidates.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

  • Principle: This colorimetric assay measures the metabolic activity of M. tuberculosis. The indicator dye, Alamar Blue (resazurin), is blue in its oxidized state and turns pink when reduced by viable, metabolically active mycobacteria. The MIC is the lowest drug concentration that prevents this color change.

  • Step-by-Step Protocol:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC to each well.

    • Perform serial two-fold dilutions of the test compound across the plate. Include a drug-free control well and a sterile control well.

    • Prepare an inoculum of M. tuberculosis (e.g., H37Rv or a drug-resistant clinical isolate) and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

    • Add 100 µL of the diluted bacterial suspension to each well, except the sterile control.

    • Seal the plate and incubate at 37°C for 5-7 days.

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

2. Cytotoxicity Assessment using MTT Assay

  • Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable mammalian cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Seed a 96-well plate with a mammalian cell line (e.g., HepG2, Vero) at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value (the concentration that reduces cell viability by 50%) is determined from the dose-response curve.

Conclusion and Future Directions

The available evidence strongly suggests that the pyrazole-sulfonamide scaffold is a promising starting point for the development of new drugs against drug-resistant tuberculosis. Several derivatives have demonstrated potent in vitro activity against M. tuberculosis, and the class as a whole exhibits potential for novel mechanisms of action and favorable selectivity profiles.

However, significant research is still required. Future efforts should focus on:

  • Systematic screening of 1-methyl-1H-pyrazole-4-sulfonamide derivatives and related compounds against a broad panel of clinically relevant MDR- and XDR-TB strains.

  • In-depth mechanistic studies to definitively identify the mycobacterial targets and pathways inhibited by this chemical class.

  • Comprehensive pharmacokinetic and in vivo efficacy studies in animal models to identify candidates with the potential for clinical development.

  • Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and metabolic stability of lead compounds.

By addressing these research gaps, the scientific community can fully elucidate the potential of pyrazole-sulfonamides to contribute to the next generation of therapies for drug-resistant tuberculosis.

References

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. [Link]

  • NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy. Frontiers in Microbiology. [Link]

  • Recent advances of pyrazole-containing derivatives as anti-tubercular agents. European Journal of Medicinal Chemistry. [Link]

  • Pyrazinamide resistance in rifampicin discordant tuberculosis. PLOS ONE. [Link]

  • Antituberculosis activity of pyrazoles. ResearchGate. [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology. [Link]

  • Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification. bioRxiv. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]

  • Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ChemMedChem. [Link]

  • Bedaquiline and linezolid MIC distributions and epidemiological cut-off values for Mycobacterium tuberculosis in the Latin American region. Journal of Antimicrobial Chemotherapy. [Link]

  • MICs of isoniazid, rifampin, pyrazinamide, and streptomycin in macrophages and in vitro with short and long incubation periods. ResearchGate. [Link]

  • In vitro antimycobacterial activities of pyrazinamide analogs. Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro and In Vivo Activities of Rifampin, Streptomycin, Amikacin, Moxifloxacin, R207910, Linezolid, and PA-824 against Mycobacterium ulcerans. Antimicrobial Agents and Chemotherapy. [Link]

  • Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China. Infection and Drug Resistance. [Link]

  • Bedaquiline continues to be a reliable tool in the treatment of MDR-TB. Cambridge University Press. [Link]

  • Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. Antimicrobial Agents and Chemotherapy. [Link]

  • Sub-MIC levels of bedaquiline and clofazimine can select Mycobacterium tuberculosis mutants with increased MIC. Journal of Antimicrobial Chemotherapy. [Link]

Sources

Validation

A Comparative Guide to Validating Cellular Target Engagement for Novel Pyrazole Sulfonamides

The 1-methyl-1H-pyrazole-4-sulfonamide scaffold represents a privileged structure in medicinal chemistry. Molecules incorporating these moieties have demonstrated a vast range of biological activities, from kinase and ca...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-methyl-1H-pyrazole-4-sulfonamide scaffold represents a privileged structure in medicinal chemistry. Molecules incorporating these moieties have demonstrated a vast range of biological activities, from kinase and carbonic anhydrase inhibition to antiproliferative and anti-inflammatory effects[1][2]. However, the journey from a promising molecular structure to a validated chemical probe or drug candidate is contingent on one critical, non-negotiable step: confirming that the compound engages its intended target within the complex milieu of a living cell.

This guide provides researchers, scientists, and drug development professionals with a comparative framework for validating the cellular target engagement of novel pyrazole sulfonamide compounds. We will move beyond theoretical discussions to offer practical, field-proven insights into designing and executing a robust target validation strategy. The narrative will explain the causality behind experimental choices, ensuring that each step provides self-validating data to build a compelling scientific case for a compound's mechanism of action.

The Core Challenge: Moving from In Vitro Affinity to In Situ Engagement

A common pitfall in early-stage drug discovery is relying solely on biochemical assays with purified proteins. While essential for determining binding affinity (e.g., Kd or IC50), these assays operate in a vacuum, divorced from the biological realities of the cell. Cellular target engagement assays are indispensable because they account for critical factors like cell permeability, intracellular metabolism, compartmentalization, and the presence of endogenous ligands and interacting proteins[3]. Without this confirmation, a compound's observed cellular phenotype cannot be confidently linked to the inhibition of its putative target.

This guide is structured to navigate the logical progression of target validation, from initial, unbiased target identification to the rigorous confirmation of engagement with a specific, hypothesized protein.

Part 1: Unbiased Target Identification for Novel Compounds

When the protein target of a novel pyrazole sulfonamide is unknown, the initial step is to cast a wide net to identify potential binding partners directly in their native environment. This "target deconvolution" is crucial for understanding both on-target efficacy and potential off-target liabilities[4][5].

Workflow for Target Deconvolution and Validation

G cluster_0 Part 1: Target-Agnostic Identification cluster_1 Part 2: Orthogonal Validation of Candidate cluster_2 Part 3: Confirmed Target Engagement TID_Start Novel Pyrazole Sulfonamide (e.g., 1-methyl-1H-pyrazole-4-sulfonamide) CETSA_MS Proteome-wide CETSA (CETSA-MS) Label-Free Approach TID_Start->CETSA_MS Chemoproteomics Chemoproteomic Profiling (e.g., ABPP) TID_Start->Chemoproteomics Candidate Putative Target(s) Identified CETSA_MS->Candidate Chemoproteomics->Candidate CETSA_WB CETSA with Western Blot Candidate->CETSA_WB Biophysical Biophysical Confirmation (SPR, DSF, ITC) Candidate->Biophysical Downstream Downstream Pathway Analysis (e.g., Phospho-Western) Candidate->Downstream Validated Validated Cellular Target CETSA_WB->Validated Biophysical->Validated Downstream->Validated

Caption: A logical workflow for identifying and validating the cellular target of a novel compound.

Method 1: Proteome-Wide Cellular Thermal Shift Assay (CETSA®-MS)

The Cellular Thermal Shift Assay is a powerful biophysical technique for monitoring drug-target interactions in intact cells and tissues[3]. Its core principle is that the binding of a small molecule ligand increases the thermal stability of its target protein[6].

Causality: When heated, proteins denature and aggregate. A bound ligand provides energetic stabilization, requiring a higher temperature to induce unfolding. By coupling this thermal shift to quantitative mass spectrometry, we can survey thousands of proteins simultaneously to see which ones are stabilized by the compound.

Advantages:

  • Label-Free: It requires no modification of the compound, preserving its native structure and properties. This is a significant advantage over affinity-based methods that can fail if the chemical tag disrupts binding[6][7].

  • Physiological Context: The assay is performed on intact cells, providing the most relevant environment for assessing target engagement[8].

  • Proteome-Wide Scope: Offers an unbiased view of both on-target and off-target interactions[5].

Considerations:

  • Requires sophisticated mass spectrometry instrumentation and bioinformatics expertise.

  • Not all ligand binding events result in a measurable thermal stabilization.

Method 2: Chemoproteomic Profiling (e.g., Activity-Based Protein Profiling - ABPP)

Chemoproteomics uses chemical probes to map the functional state of proteins on a global scale[9]. In a competitive ABPP experiment, cells are first treated with the test compound (e.g., 1-methyl-1H-pyrazole-4-sulfonamide). The cell lysate is then treated with a broad-spectrum, reactive probe that covalently labels the active sites of a class of enzymes. If the test compound binds to a target, it will block the binding of the reactive probe, leading to a decrease in its signal upon analysis by mass spectrometry[9].

Causality: The competition between the non-covalent inhibitor and the covalent probe for the same binding site directly reports on target occupancy.

Advantages:

  • Provides information on the functional state of the target (i.e., it must be active to be labeled by the probe).

  • Can identify multiple members of a protein family that are engaged by the compound.

Considerations:

  • Relies on the availability of a suitable reactive probe for the protein class of interest (e.g., kinases, serine hydrolases).

  • The test compound must compete with the probe, which may not always be the case.

Part 2: Orthogonal Validation of Hypothesized Targets

Once proteome-wide methods generate a list of candidate targets, it is imperative to validate these hits using orthogonal, lower-throughput methods. This step confirms the initial finding and builds confidence in the proposed mechanism of action.

Method 3: Cellular Thermal Shift Assay (CETSA) with Western Blot

This is the most direct and accessible way to validate a specific candidate from a CETSA-MS screen. Instead of analyzing the entire proteome, the soluble protein fraction after heat treatment is analyzed by standard Western blotting using an antibody specific to the target of interest. A positive result is observed as a stronger band in the compound-treated lanes at higher temperatures compared to the vehicle control[3].

Causality: The increased amount of soluble protein detected by the antibody at elevated temperatures is a direct consequence of ligand-induced thermal stabilization.

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of 1-methyl-1H-pyrazole-4-sulfonamide or vehicle (e.g., DMSO) for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend the cell pellet in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Clarification: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Transfer the supernatant (soluble fraction) to a new tube. Quantify protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting with a primary antibody against the putative target protein.

CETSA Workflow Diagram

CETSA_Workflow start Treat Cells with Compound vs. Vehicle harvest Harvest and Resuspend Cells start->harvest heat Apply Temperature Gradient (e.g., 40-64°C) harvest->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect analyze Analyze by Western Blot or Mass Spectrometry collect->analyze

Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Method 4: Downstream Pathway Modulation (Example: Kinase Inhibition)

For many enzyme targets, engagement can be confirmed by measuring its functional consequence in the cell. For a putative kinase inhibitor, this involves quantifying the phosphorylation of a known downstream substrate. A successful target engagement should lead to a dose-dependent decrease in substrate phosphorylation[10].

Causality: The inhibition of a kinase's catalytic activity directly prevents the transfer of a phosphate group to its substrate. This provides functional validation that complements the direct binding evidence from CETSA.

  • Cell Treatment: Seed cells and allow them to adhere. Starve cells of serum if necessary to reduce basal signaling.

  • Inhibition: Pre-treat cells with increasing concentrations of 1-methyl-1H-pyrazole-4-sulfonamide for 1-4 hours.

  • Stimulation: If the pathway is inducible, stimulate the cells with the appropriate growth factor or ligand for a short period (e.g., 10-15 minutes) to activate the target kinase. Include a non-stimulated control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Analysis: Quantify total protein concentration. Analyze equal amounts of lysate by SDS-PAGE and Western blotting using a phospho-specific antibody for the substrate and a total protein antibody for the substrate as a loading control.

Representative Kinase Signaling Pathway

Kinase_Pathway cluster_pathway Cellular Signaling Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds TargetKinase Target Kinase (e.g., SGK1) Receptor->TargetKinase Activates Substrate Substrate (Inactive) TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to Inhibitor Pyrazole Sulfonamide Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a kinase target blocks downstream substrate phosphorylation.

Part 3: Comparative Analysis of Target Engagement Methodologies

Choosing the right assay depends on the specific research question, the available resources, and the stage of the project. The following table provides a comparative summary to guide this decision-making process.

Method Principle Cellular Context Label-Free Throughput Information Provided Key Requirement
CETSA-MS Thermal StabilizationYes (Intact Cells)YesLowUnbiased Target ID, Off-TargetsMass Spectrometer, Bioinformatics
Chemoproteomics Competitive Probe BindingYes (Lysate/Intact Cells)No (Probe is labeled)MediumFunctional Target ID, Off-TargetsSuitable Chemical Probe
CETSA-Western Blot Thermal StabilizationYes (Intact Cells)YesMediumValidation of a specific targetSpecific & Validated Antibody
Downstream Assay Functional OutputYes (Intact Cells)YesMedium-HighFunctional consequence of engagementKnown downstream biomarker
Biophysical (SPR, DSF) Direct BindingNo (Purified Protein)YesMedium-HighKd, Binding KineticsPurified Target Protein

Conclusion: Building a Self-Validating System

There is no single "best" method for validating target engagement. The strength of a claim lies in the congruence of data from multiple, orthogonal approaches. A robust strategy for a novel pyrazole sulfonamide like "1-methyl-1H-pyrazole-4-sulfonamide" begins with an unbiased, proteome-wide screen (e.g., CETSA-MS) to identify high-probability candidates. This is followed by direct validation of the primary candidate(s) in cells using a targeted method like CETSA with Western Blot. Finally, demonstrating a dose-dependent modulation of a downstream signaling event provides the crucial link between target binding and cellular function.

By layering evidence from these complementary techniques, researchers can build a self-validating and compelling case for their compound's mechanism of action, paving the way for its confident use as a chemical probe or its advancement in the drug discovery pipeline.

References

  • Al-Gharabli, S. et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]

  • Reddy, M. R. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Turan-Zitouni, G. et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]

  • Engkvist, O. et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Al-Gharabli, S. et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ResearchGate. [Link]

  • Northrup, A. B. et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[11][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry. [Link]

  • Lanning, B. R. et al. (2014). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Pavarotti, M. et al. (2022). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Central Science. [Link]

  • Kalman, R. et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Jones, R. et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Pelay-Gimeno, M. et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Ciulli, A. & Noble, M. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]

  • Zhang, H. et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Pavarotti, M. et al. (2022). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Publications. [Link]

  • Zhang, H. et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. [Link]

  • AstraZeneca. (2020). Strategies for target and pathway engagement in cellular assays. AstraZeneca. [Link]

Sources

Comparative

A Head-to-Head Comparison of Pyrazole Sulfonamide Scaffolds: A Guide for Medicinal Chemists

The pyrazole sulfonamide moiety is a cornerstone in modern medicinal chemistry, serving as a privileged pharmacophore in numerous clinically successful drugs.[1][2] Its remarkable versatility stems from the synergistic c...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole sulfonamide moiety is a cornerstone in modern medicinal chemistry, serving as a privileged pharmacophore in numerous clinically successful drugs.[1][2] Its remarkable versatility stems from the synergistic combination of the pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—and the sulfonamide group.[1][2] This arrangement provides a rigid, yet tunable, scaffold that can be decorated with various substituents to achieve high affinity and selectivity for a diverse range of biological targets. This guide offers an in-depth comparison of key pyrazole sulfonamide scaffolds, supported by experimental data, to inform and guide researchers in the field of drug discovery.

The Archetypal Scaffold: 1,5-Diarylpyrazole Sulfonamides (The "Coxib" Model)

The most iconic pyrazole sulfonamide scaffold is the 1,5-diaryl substitution pattern, famously embodied by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[3] This scaffold's success has made it a foundational template for designing anti-inflammatory agents and has spurred investigations into its anticancer properties.

Structural Hallmark and Mechanism of Action

The key to this scaffold's selectivity lies in its three-dimensional architecture. The sulfonamide (-SO₂NH₂) moiety, typically attached to one of the phenyl rings, is crucial for binding. In the case of COX-2, the enzyme possesses a secondary pocket, or "side pocket," which is absent in the COX-1 isoform. The sulfonamide group of Celecoxib extends into this side pocket, forming critical hydrogen bonds and establishing a high-affinity interaction that is sterically hindered in COX-1.[4] This selective inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects while mitigating the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the gut-protective COX-1.[3][5][6]

Experimental Workflow: General Synthesis of 1,5-Diarylpyrazole Sulfonamides

The synthesis of this scaffold is well-established and typically follows a convergent route, lending itself to the creation of diverse libraries for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazole Ring Formation A Substituted Acetophenone C Chalcone Intermediate A->C Base (e.g., NaOH) EtOH, rt B Substituted Benzaldehyde B->C D 4-Hydrazinobenzenesulfonamide HCl E 1,5-Diarylpyrazole Sulfonamide C->E Acetic Acid Reflux D->E

Caption: General synthetic route to 1,5-diarylpyrazole sulfonamides.

Performance Comparison: COX-2 Inhibition and Anticancer Activity

The substitution patterns on the two phenyl rings dramatically influence both potency and selectivity.

Scaffold/CompoundTarget(s)IC₅₀ (COX-2)IC₅₀ (COX-1)Selectivity Index (COX-1/COX-2)Anticancer Activity (Cell Line)IC₅₀ (Anticancer)Reference
Celecoxib COX-20.04 µM15 µM375HCT-116 (Colon)1.29 µM[3][7]
Compound 5b COX-2, 5-LOX0.01 µM5.40 µM344.56--[8]
Compound AD 532 COX-2(Less potent than Celecoxib)----[9]
Dihydropyrazole 4b COX-2---SW620 (Colon)0.86 µM[7]

Key Insights from Experimental Data:

  • Dual Inhibition: The development of compounds like 5b , which inhibit both COX-2 and 5-lipoxygenase (5-LOX), represents a promising strategy for creating anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles.[8]

  • Anticancer Potential: The discovery that dihydropyrazole derivatives, such as compound 4b , exhibit potent anti-proliferation activity against colon cancer cells underscores the scaffold's versatility beyond inflammation.[7] This activity is often linked to COX-2's role in tumor progression and angiogenesis.[7]

The Versatile Scaffold: Pyrazole-4-Sulfonamides

Shifting the sulfonamide group from a phenyl substituent directly to the pyrazole ring at the C4 position creates a distinct class of compounds with a different biological activity profile. These scaffolds have shown significant promise as anticancer and antimicrobial agents.[1][10]

Structural Hallmark and Rationale

Attaching the sulfonamide directly to the pyrazole core allows for more direct modulation of the electronic properties of the heterocyclic system. The substituents at the N1, C3, and C5 positions become the primary drivers of target interaction and selectivity. This scaffold design has been particularly effective in targeting enzymes like carbonic anhydrases (CAs), which are implicated in various pathologies, including cancer and glaucoma.[11][12]

Experimental Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., U937, HCT-116) in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole-4-sulfonamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Mitomycin C).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, using software like GraphPad Prism.[1][2]

Performance Comparison: Anticancer and Carbonic Anhydrase Inhibition
Scaffold/CompoundTarget(s)Anticancer Activity (Cell Line)IC₅₀ (Anticancer)CA Inhibition (Isozyme)IC₅₀ / Kᵢ (CA)Reference
Pyridine-pyrazole 11 CA IXSW-620 (Colon, metastatic)3.27 µMCA IX(Inhibitory activity confirmed by docking)[12]
Pyridine-pyrazole 3 CA IXSW-620 (Colon, metastatic)16.57 µMCA IX(Inhibitory activity confirmed by docking)[12]
Benzene-pyrazole 4j CA II, IX, XII--hCAIX0.15 µM[11]
Benzene-pyrazole 4g CA II, IX, XII--hCAXII0.12 µM[11]

Key Insights from Experimental Data:

  • Targeting Tumor Hypoxia: Many pyrazole sulfonamides are designed to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors that plays a crucial role in pH regulation and tumor cell survival.[12] The "dual-tail" strategy, where two distinct lipophilic tails are appended to the scaffold, has been successfully employed to enhance CA IX inhibition and cytotoxic effects against colorectal cancer cells.[12]

  • Structure-Activity Relationship (SAR): SAR studies on benzene-pyrazole sulfonamides revealed that the nature and position of substituents on the phenyl rings at C3 and C5 are critical.[11] For instance, electron-withdrawing groups like chlorine or fluorine often enhance inhibitory potential against various CA isozymes.[11] Similarly, the position of the sulfonamide group on an attached benzene ring (meta vs. para) can significantly impact activity and selectivity.[13]

Hybrid and Multi-Target Scaffolds

A modern approach in drug design involves molecular hybridization, where two or more distinct pharmacophores are combined into a single molecule.[14] This strategy aims to create compounds with multi-target activity, potentially leading to enhanced efficacy, reduced drug resistance, and improved pharmacokinetic profiles.[14]

Design Rationale: Combining Pharmacophores

The pyrazole sulfonamide core is an excellent anchor for hybridization. It can be linked to other biologically active heterocycles like pyrazoline, quinoline, or pyridine to engage multiple targets simultaneously.[12][14] For example, combining a pyrazole sulfonamide with a pyrazoline moiety has been explored to develop novel antitubercular agents.[14]

Mechanism of Action: Multi-Tyrosine Kinase Inhibition (Pazopanib)

While not a classic pyrazole-sulfonamide, the anticancer drug Pazopanib features an indazole (a pyrazole fused to a benzene ring) and a distinct sulfonamide group. It exemplifies the power of these moieties in kinase inhibition. Pazopanib functions as a multi-tyrosine kinase inhibitor, targeting VEGFR, PDGFR, and FGFR, thereby blocking tumor growth and angiogenesis.[15][16][17]

G cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways Pazopanib Pazopanib (Indazole-Sulfonamide) VEGFR VEGFR Pazopanib->VEGFR blocks PDGFR PDGFR Pazopanib->PDGFR blocks FGFR FGFR Pazopanib->FGFR blocks Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFR->Proliferation Survival Tumor Cell Survival FGFR->Survival

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-methyl-1H-pyrazole-4-sulfonamide

As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide provides essential, step-by-step procedure...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1-methyl-1H-pyrazole-4-sulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory compliance, designed to provide a clear and actionable framework for your laboratory's chemical hygiene plan.

Understanding the Hazard Profile of 1-methyl-1H-pyrazole-4-sulfonamide

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for 1-methyl-1H-pyrazole-4-sulfonamide may be limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical safety information.

Based on data from the European Chemicals Agency (ECHA), 1-methyl-1H-pyrazole-4-sulfonamide is classified with the following hazards[1]:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed[1].
H315Skin corrosion/irritation (Category 2)Causes skin irritation[1].
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation[1].
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation[1].

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times. The causality is clear: direct contact can lead to irritation of the skin and eyes, ingestion can be harmful, and inhalation of dust particles may irritate the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. Before beginning any work that involves handling 1-methyl-1H-pyrazole-4-sulfonamide, and particularly during waste consolidation and disposal procedures, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact[2].

  • Protective Clothing: A laboratory coat is required. For tasks with a higher potential for contamination, consider the use of a chemically resistant apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used[2].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-methyl-1H-pyrazole-4-sulfonamide is that it should be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Collection and Segregation
  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with 1-methyl-1H-pyrazole-4-sulfonamide. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-methyl-1H-pyrazole-4-sulfonamide". Include the approximate quantity of waste.

  • Segregation: Do not mix this waste with other incompatible waste streams. Keep the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Container Management: Keep the waste container closed at all times, except when adding waste[3].

Handling of Different Waste Forms
  • Solid Waste: This includes unused or expired pure compounds, as well as contaminated materials such as pipette tips, weigh boats, and contaminated gloves or bench paper. Carefully place these items into the designated hazardous waste container to avoid generating dust[2].

  • Solutions: If 1-methyl-1H-pyrazole-4-sulfonamide is in a solvent, it must be collected in a designated liquid hazardous waste container. The container must be labeled with the full chemical name and the solvent used.

  • Empty Containers: Empty containers that once held 1-methyl-1H-pyrazole-4-sulfonamide must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste[3]. Subsequent rinses should also be collected as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.

Recommended Final Disposal Method

For 1-methyl-1H-pyrazole-4-sulfonamide and similar chemical compounds, the recommended method of final disposal is incineration by a licensed professional waste disposal service . This should be conducted in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to prevent the release of harmful combustion byproducts into the atmosphere[2].

It is the responsibility of the waste generator (the laboratory) to ensure that the chosen waste disposal vendor is licensed and compliant with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States[4].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation[2]. For a liquid spill, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-methyl-1H-pyrazole-4-sulfonamide and associated waste.

G cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_disposal Disposal Path cluster_non_hw Non-Hazardous Path start Generate 1-methyl-1H-pyrazole-4-sulfonamide Waste assess_hazard Is the waste contaminated with 1-methyl-1H-pyrazole-4-sulfonamide? start->assess_hazard ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) assess_hazard->ppe Yes non_hw Dispose of as Non-Hazardous Waste assess_hazard->non_hw No collect_hw Collect in a Labeled, Closed Hazardous Waste Container ppe->collect_hw contact_ehs Arrange for Pickup by Licensed Waste Disposal Vendor collect_hw->contact_ehs incinerate Final Disposal by High-Temperature Incineration contact_ehs->incinerate

Sources

Handling

Essential Guide to Personal Protective Equipment for Handling 1-methyl-1H-pyrazole-4-sulfonamide

In the dynamic environment of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical compounds are fundamental activities. 1-methyl-1H-pyrazole-4-sulfonamide stands out as a signif...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical compounds are fundamental activities. 1-methyl-1H-pyrazole-4-sulfonamide stands out as a significant structural unit in the creation of complex molecules. Its handling, however, demands a rigorous adherence to safety protocols, grounded in a comprehensive understanding of its potential hazards and the correct application of personal protective equipment (PPE). This document serves as an in-depth, experience-based guide for researchers, scientists, and professionals in drug development to safely manage this compound, thereby safeguarding both individual well-being and the integrity of research.

Proactive Hazard Assessment: The Cornerstone of Laboratory Safety

Although specific toxicological data for 1-methyl-1H-pyrazole-4-sulfonamide are not widely available in public safety literature, its classification as a sulfonamide and a pyrazole derivative offers vital insights for establishing a cautious and effective safety plan. Sulfonamides are recognized as potential allergens capable of inducing skin and respiratory sensitization.[1] Pyrazole compounds can exhibit diverse biological effects, making it prudent to handle any new derivative with the assumption of potential toxicity.[2][3]

Consequently, the guiding principle is one of precaution: when comprehensive safety data is lacking, the compound should be treated as potentially hazardous, necessitating robust control measures to minimize exposure risks. This proactive methodology is the foundation of a reliable laboratory safety culture.

The Critical Role of Personal Protective Equipment: Your Primary Defense

The choice of PPE is not a static checklist but a dynamic process that must be tailored to the specific scale and nature of the work. The following sections detail the essential PPE for handling 1-methyl-1H-pyrazole-4-sulfonamide, with a clear rationale for each recommendation.

Eye and Face Protection: A Shield Against Invisible Dangers

Protecting the eyes and face is a fundamental requirement in any chemical laboratory.[4][5][6]

  • Safety Glasses with Side Shields: For small-scale work with solutions at the laboratory bench, these offer a basic level of protection from accidental splashes.

  • Chemical Goggles: These are mandatory when handling the solid, powdered form of the compound, which can become airborne, or during procedures with a heightened risk of splashing.[4] They create a seal around the eyes, providing superior defense against dust and liquids.

  • Face Shield: A face shield, worn in conjunction with chemical goggles, provides an additional layer of protection for the entire face.[4][7] This is strongly advised when working with larger quantities of the solid or during operations with a significant potential for energetic reactions or splashes.

Causality: The mucous membranes of the eyes are highly absorbent and vulnerable to chemical irritation and damage. Fine powders can easily become airborne and cause significant eye injury.

Hand Protection: The Imperative Barrier

The hands are the most probable point of direct contact with chemical agents. Therefore, the selection of appropriate glove material is of utmost importance.

  • Nitrile Gloves: These are the standard for handling a majority of laboratory chemicals, offering good resistance to a broad spectrum of solvents and a lower likelihood of causing allergic reactions compared to latex.[6] For handling 1-methyl-1H-pyrazole-4-sulfonamide, the practice of double-gloving is highly recommended.[4] This provides an extra layer of security and a clear visual indication of a breach if the outer glove is compromised.

Experimental Protocol: Correct Gloving Procedure

  • Before use, inspect the outer glove for any visible imperfections.

  • Don the first pair of gloves, ensuring a snug and comfortable fit.

  • Place the second pair of gloves over the first.

  • Upon completion of the task, or if contamination is suspected, carefully remove the outer glove by peeling it off from the cuff, turning it inside out in the process.

  • Remove the inner glove using the same technique, avoiding any contact with the potentially contaminated outer surface of the glove.

  • Dispose of both pairs of gloves in the designated chemical waste container.

Trustworthiness: The self-validating system of double-gloving ensures that a failure of the outer glove does not result in immediate skin exposure, offering a crucial time window for safe removal and replacement.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat, fully fastened, is the minimum requirement for body protection. It should have long sleeves and be constructed from a material suitable for the chemicals in use.[5][6][8][9]

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat offers an additional protective barrier.

Respiratory Protection: Preventing Inhalation

The inhalation of fine chemical powders represents a significant exposure pathway.

  • Fume Hood: All manipulations of solid 1-methyl-1H-pyrazole-4-sulfonamide should be performed within a certified chemical fume hood.[8][10] This engineering control is the primary method for minimizing airborne concentrations.

  • Respirator: In the case of a spill outside of a fume hood or for certain high-risk procedures, a properly fitted N95 respirator or one with a higher protection factor may be required.[11] If respirators are deemed necessary, a comprehensive respiratory protection program, including fit-testing and user training, is essential.[11]

Operational and Disposal Plans: A Lifecycle Approach to Safety

A holistic safety plan that covers the entire lifecycle of a chemical, from its arrival to its final disposal, is imperative.

Receiving and Storage
  • Upon receipt, thoroughly inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from any incompatible materials.[12][13]

  • Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific experimental procedure.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_disposal Disposal start Start: Assess Task weighing Weighing Solid start->weighing Solid Form dissolving Dissolving in Solvent start->dissolving Solution Form ppe_solid Goggles Face Shield Double Nitrile Gloves Lab Coat Fume Hood weighing->ppe_solid ppe_solution Safety Glasses/Goggles Double Nitrile Gloves Lab Coat dissolving->ppe_solution solid_waste Solid Waste Container ppe_solid->solid_waste Dispose Contaminated PPE liquid_waste Liquid Waste Container ppe_solution->liquid_waste Dispose Contaminated PPE & Solutions end End: Decontaminate & Dispose solid_waste->end liquid_waste->end

Caption: PPE selection workflow for 1-methyl-1H-pyrazole-4-sulfonamide.

Disposal Plan

All waste materials generated from the handling of 1-methyl-1H-pyrazole-4-sulfonamide must be managed as hazardous chemical waste.

  • Solid Waste: Contaminated disposable items such as gloves, weighing papers, and paper towels should be collected in a dedicated and clearly labeled solid waste container.[14][15]

  • Liquid Waste: Unused solutions and reaction byproducts should be collected in a designated, sealed, and clearly labeled liquid waste container. It is crucial to avoid mixing with incompatible waste streams.[16][17]

  • Decontamination: All glassware and equipment that have been in contact with the compound must be thoroughly decontaminated. A triple rinse with a suitable solvent is a widely accepted and effective method. The resulting rinsate must be collected as hazardous waste.

It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific protocols on waste stream management and disposal.[8] Strict adherence to all local and national regulations is mandatory.

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Goggles & Face ShieldDouble Nitrile GlovesLab CoatFume Hood
Handling Solutions (Low Volume) Safety Glasses with Side ShieldsDouble Nitrile GlovesLab CoatWell-ventilated area
Handling Solutions (High Volume/Splash Risk) Chemical GogglesDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronFume Hood
Spill Cleanup Chemical Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronN95 Respirator (if outside fume hood)

By systematically integrating these principles and practices into your daily laboratory routines, you can handle 1-methyl-1H-pyrazole-4-sulfonamide with confidence and safety, thereby promoting a robust safety culture that protects you, your colleagues, and the integrity of your scientific work.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • MDPI. (n.d.). Leachability and Chemical Profiles of Per- and Polyfluoroalkyl Substances in Electronic Waste Components: Targeted and Non-Targeted Analysis. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Department of Agriculture Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Metamizole. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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